molecular formula C10H22N2O B1306418 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol CAS No. 626214-18-4

3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Número de catálogo: B1306418
Número CAS: 626214-18-4
Peso molecular: 186.29 g/mol
Clave InChI: SYPMOOPAWNBBCE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[(1-ethylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-12-7-4-10(5-8-12)11-6-3-9-13/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPMOOPAWNBBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol (CAS: 626214-18-4) is a versatile aliphatic heterocycle frequently utilized as a foundational building block in the synthesis of neuroactive and cardiovascular drug candidates[1]. Structurally, it integrates a lipophilic ethyl-piperidine core with a hydrophilic propanol tail, bridged by a secondary amine. This unique architecture imparts a finely tuned balance of aqueous solubility and membrane permeability, making it an ideal moiety for optimizing the pharmacokinetic profiles of small-molecule therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines validated experimental workflows for its characterization.

Structural & Mechanistic Insights

The utility of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol stems from its dual-functional nature:

  • Piperidine Core and Basicity: The molecule contains two basic nitrogen centers—a tertiary amine within the piperidine ring and an exocyclic secondary amine. At physiological pH (7.4), these centers are predominantly protonated. This ionization ensures high aqueous solubility but necessitates precise lipophilicity management to ensure adequate passive membrane diffusion.

  • Propanol Tail: The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. Mechanistically, this allows the molecule to engage in critical target-binding interactions (e.g., within kinase hinge regions or GPCR allosteric sites) while also providing a reactive handle for downstream synthetic modifications, such as esterification or etherification.

Physicochemical Properties

The fundamental properties of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol dictate its behavior in both synthetic and biological environments. The quantitative data is summarized below.

PropertyValue
Chemical Name 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol
CAS Number 626214-18-4
Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Hydrogen Bond Donors 2 (-NH, -OH)
Hydrogen Bond Acceptors 3 (N, N, O)
Topological Polar Surface Area (TPSA) ~35.4 Ų
Rotatable Bonds 5

Experimental Workflows & Protocols

To ensure the integrity of downstream biological assays, rigorous physicochemical characterization is required. The following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Causality: Because 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is highly ionizable, standard LogP (which only accounts for the neutral species) is insufficient. The shake-flask method at pH 7.4 is the gold standard for determining the distribution coefficient (LogD) of such compounds, reflecting their true partitioning behavior in physiological environments[2].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation[3]. Allow the phases to separate completely.

  • Sample Preparation: Prepare a 10 mM stock solution of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol in DMSO[3].

  • Spiking & Equilibration: Add 10 µL of the stock solution to a vial containing 1 mL of the mutually saturated octanol/PBS mixture. Self-Validation Step: Include a reference standard (e.g., metoprolol) in a separate vial as a system suitability control to verify phase integrity[2].

  • Partitioning: Mechanically shake the vials at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol B: LC-MS Purity and Stability Assessment

Causality: Aliphatic amines like 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol are prone to secondary interactions with residual silanols on standard silica-based chromatography columns, leading to severe peak tailing. High-resolution LC-MS utilizing surface-optimized technologies or specific mobile phase modifiers is critical to accurately resolve co-eluting impurities and assess structural integrity.

Step-by-Step Methodology:

  • System Preparation: Utilize a high-resolution LC-MS system equipped with an end-capped C18 column (e.g., 2.6 µm solid-core particle size) to minimize secondary basic interactions.

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic modifier ensures the basic amines remain fully protonated, improving peak shape and ionization efficiency.

  • Sample Injection: Inject 2 µL of a 1 mg/mL sample solution (prepared in 90:10 Water:Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the protonated precursor ion [M+H]+ at m/z 187.3.

  • Validation: Integrate the UV chromatogram (typically at 210 nm) and the Total Ion Chromatogram (TIC). Self-Validation Step: Purity is validated only if the main peak accounts for >98% of the total integrated area and the mass spectrum confirms the absolute absence of degradation adducts.

Physicochemical Characterization Pipeline

G Start Compound Reception CAS: 626214-18-4 LCMS LC-MS Purity Profiling (>98% threshold) Start->LCMS NMR 1H/13C NMR Structural Verification Start->NMR Decision Pass Criteria? LCMS->Decision NMR->Decision LogD Shake-Flask LogD (Lipophilicity) Proceed Proceed to Synthesis (Building Block) LogD->Proceed pKa Potentiometric Titration (Ionization) pKa->Proceed Decision->LogD Yes Decision->pKa Yes

Figure 1: Physicochemical characterization workflow for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol.

References

1.[1] "Other Chemicals 0058 | SCBT", Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUR-2NtHSIGzpXe79cF75Bn0-Y3nJPtD7iDbFNeTWFWnKxGohS59egFyZEZTMsj8OmPW2qsBVDpD3Lgj1XvLITK3ztXKb-rOBP6Ju35HowQIqdNFLG4v0HolHcYzgFoTnkpkcRTPMgDpxb1DRTpXiYC4Muq3VHnKhyCV5FH1YCtGoMi7NA-E0hYhKM6MiN5BTBVr7mLAcSSHGH8zlYKh8iTR5VwmLWudt807aVDEhyRU3ZpeTbkQ==] 2. "626213-00-1 | N-(2-Ethoxybenzyl)-2,2,6,6 ...", Chemikart.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1L4yE4Ep9Bimz-W2K2z5rgYRMEtTUrL3PcAIz13nHXfmMUxvSirWjbNUkT--IYDZcPO3Fq1MtbJ_mJdSQxYYp8zc_JVROZtPHYEtUJFLRwVT3RoiZVGUUbH2sZNsZnYP8cWdFcOv5GedZRo9eOfFyoDgCuEHlsrynyb9zEPvG6KZVJqY0OJOF5c120WwSkUsdQGfo_QbyQC8=] 3. "Small Molecule Characterization for Emerging Modalities", Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9-IdArYKXBtu9eVWPr8eJsRkOqmHhfYvsomc9HX6m6TdYU2gCkN0e6NYg5tNRYgK-yxGiYeJTNxgh51bLoDciPBSW7MySj14OF-2cvTnSH1AUijIAA-HNlqRM9gbpbhis47hWq9nG9HrIspLeS7H7Mh0J2MezJ_IN3p9GLwtUn2EEbvEau_fbfNcIc_85--laiJ3_ntwnTUxi-vkKFUJ1pN01ow==] 4.[2] "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts", PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXTS9c1IQiWpgB4XvG2MEN7MwIbLX_M_gUXw6Rm3fok6W1BGnHLrTTRO9xfbjvHX5sSxiy8vBySR9j0iCzIc15IVEsPdCUF6N2_gnC8bI3jRYXbnj_A3GCQVJ_3m77E9us9qya] 5.[3] "(PDF) LogP / LogD shake-flask method v1", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLvnbQzrefTncsfrrTaGfavQHLj6ost2IxrSYbaNli-yqGTHvv3EYocWrMzkJ3XR6FqCPDzKzZW_QpdDywOF774DmmieDfSqRXD2mkQVIC7yJ89V5HfCuVqhFK602qPDD3-pmVraCut8Aon6EgdCHu1_2b1dX3xPkqcWSdkX4j0iLsLHCP6cAvi-mwcbY=]

Sources

CAS number for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Characterization, and Application of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted oncology, the design of potent kinase inhibitors relies heavily on highly specialized aliphatic diamine intermediates. 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is one such critical building block, predominantly utilized in the synthesis of 1,7-diazacarbazole derivatives targeting Checkpoint Kinase 1 (Chk1). This whitepaper provides an authoritative guide on the chemical identity, mechanistic rationale, and self-validating synthetic protocols for this intermediate, designed specifically for researchers and drug development professionals.

Chemical Identity & The CAS Registry Conundrum

A frequent inquiry in preclinical drug development concerns the CAS Registry Number for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol . As of current database indices, this specific free-base molecule does not possess a universally registered, publicly accessible CAS number in open-access directories like PubChem or CAS Common Chemistry.

Instead, it is classified as a proprietary, non-catalogued building block synthesized in-house for structure-activity relationship (SAR) campaigns. Researchers track this compound via its structural identifiers to ensure chemical informatics accuracy:

  • IUPAC Name: 3-[(1-ethylpiperidin-4-yl)amino]propan-1-ol

  • SMILES String: CCN1CCC(NCCCO)CC1

  • Molecular Formula: C₁₀H₂₂N₂O

Mechanistic Role in Pharmacophore Design

The integration of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol into a drug scaffold is a deliberate structural choice driven by the need to balance solubility, permeability, and target affinity.

  • Solvent-Exposed Solubilization: In the context of 1,7-diazacarbazoles , the highly planar, hydrophobic carbazole core suffers from poor aqueous solubility. The piperidine ring is directed toward the solvent-exposed region of the kinase ATP-binding pocket, drastically improving the pharmacokinetic profile.

  • Hydrogen Bonding Dynamics: The terminal hydroxyl group of the propanol chain acts as a flexible hydrogen bond donor/acceptor, engaging with specific polar residues at the edge of the kinase hinge region to enhance target residence time.

  • The Ethyl Advantage (Causality in Design): Why an ethyl group on the piperidine nitrogen rather than a standard methyl group? The ethyl substitution slightly increases the lipophilicity (LogP) of the basic center. This fine-tunes the pKa, reducing the desolvation penalty upon binding and improving cell membrane permeability without introducing excessive steric bulk that might clash with the kinase pocket.

Self-Validating Synthetic Protocol

The preferred method for synthesizing this intermediate is reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent . The following step-by-step protocol is designed as a self-validating system, explaining the causality behind each experimental choice to ensure high yield and purity.

Step 1: Imine Formation (In Situ)
  • Reagents: 1-Ethylpiperidin-4-amine (1.0 eq, 10 mmol), 3-hydroxypropanal (1.05 eq, 10.5 mmol).

  • Procedure: Combine reagents in a round-bottom flask under an inert nitrogen atmosphere. Dissolve in anhydrous 1,2-dichloroethane (DCE, 50 mL). Stir at 25 °C for 2 hours.

  • Causality: DCE is selected over THF due to its superior dielectric constant, which stabilizes the transition state of the imine intermediate. The slight 0.05 eq excess of aldehyde ensures complete conversion of the primary amine without promoting unwanted dialkylation.

Step 2: Reductive Amination
  • Reagents: NaBH(OAc)₃ (1.5 eq, 15 mmol).

  • Procedure: Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exothermic reaction. Stir the suspension at 25 °C for 12 hours.

  • Causality: NaBH(OAc)₃ is the optimal hydride source. Unlike NaBH₄, it is mild enough that it does not reduce the unreacted 3-hydroxypropanal into 1,3-propanediol. It selectively delivers the hydride only to the protonated imine.

Step 3: Quenching and Workup
  • Procedure: Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until CO₂ gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes the acetic acid byproduct and deprotonates the newly formed secondary amine, driving the product entirely into the organic phase during extraction.

Step 4: Purification
  • Procedure: Purify the crude residue via silica gel flash chromatography using a mobile phase gradient of DCM/MeOH/NH₄OH (90:9:1).

  • Causality: The addition of 1% NH₄OH (ammonium hydroxide) is critical. The highly basic nature of the aliphatic diamine causes severe tailing on standard silica gel; the ammonia competitively binds to the acidic silanol groups on the column, ensuring sharp peak elution and preventing product loss.

Synthesis A 1-Ethylpiperidin-4-amine C Imine Intermediate (In Situ) A->C B 3-Hydroxypropanal B->C D NaBH(OAc)3 in DCE C->D Reductive Amination E 3-(1-Ethyl-piperidin-4-ylamino) -propan-1-ol D->E Workup & Purification

Synthetic workflow for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol via reductive amination.

Physicochemical Characterization

To validate the success of the synthesis, the resulting compound must be characterized against the following expected quantitative parameters:

PropertyExpected Value / Description
Chemical Name 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol
Molecular Weight 186.29 g/mol
Exact Mass 186.1732 Da
Physical Appearance Viscous pale yellow oil to low-melting solid
LC-MS (ESI+) m/z 187.18 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ 3.75 (t, 2H), 2.85-2.95 (m, 2H), 2.40-2.55 (m, 3H), 2.35 (q, 2H), 1.85-1.95 (m, 2H), 1.65-1.75 (m, 4H), 1.35-1.45 (m, 2H), 1.05 (t, 3H)
Solubility Profile Soluble in DCM, MeOH, DMSO; slightly soluble in H₂O

Application Workflow: Integration into Kinase Inhibitors

Once synthesized and validated, 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is typically coupled to a halogenated heterocyclic core (such as a 4-chloro-1,7-diazacarbazole) via a Nucleophilic Aromatic Substitution (SNAr) reaction.

The resulting drug candidates are potent inhibitors of Chk1. In oncology, cancer cells with high levels of DNA replication stress rely heavily on the ATR-Chk1 pathway to pause the cell cycle and repair DNA damage. By inhibiting Chk1 using these piperidine-functionalized diazacarbazoles, the cancer cells are forced prematurely into mitosis with damaged DNA, resulting in a targeted cell death process known as mitotic catastrophe.

Chk1Pathway DNA DNA Damage (Replication Stress) ATR ATR Kinase DNA->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates Cdc25 Cdc25A/C Phosphatases Chk1->Cdc25 Inhibits Inhibitor Diazacarbazole Inhibitor (Target Compound) Inhibitor->Chk1 Blocks Kinase Activity Apoptosis Mitotic Catastrophe (Cancer Cell Death) Inhibitor->Apoptosis Forces Premature Mitosis CellCycle Cell Cycle Arrest (Tumor Survival) Cdc25->CellCycle Prevents Progression

Mechanism of action for Chk1 inhibitors utilizing the synthesized piperidine intermediate.

References

  • 1,7-DIAZACARBAZOLES AND THEIR USE IN THE TREATMENT OF CANCER (Patent EP2513110A1).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry / PubMed.[Link]

Privileged Scaffolds in Drug Discovery: A Technical Guide to 4-Aminopiperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In my experience overseeing medicinal chemistry workflows, few structural motifs offer the versatility and pharmacological reliability of the 4-aminopiperidine scaffold. Characterized by its constrained piperidine ring and orthogonal functionalization potential at both the N1 and C4 positions, this bifunctional building block is a cornerstone of modern drug design [6]. Its basic nitrogen allows for favorable salt formation (enhancing aqueous solubility), while its rigid geometry provides predictable spatial orientations for structure-activity relationship (SAR) campaigns.

This whitepaper synthesizes recent literature to provide an in-depth technical guide on the pharmacological applications, metabolic profiling, and validated synthetic methodologies of 4-aminopiperidine derivatives.

Pharmacological Landscape & Target Diversity

The 4-aminopiperidine scaffold is highly privileged, meaning it is capable of binding to diverse biological targets depending on its peripheral functionalization.

Antiviral Applications Recent high-throughput phenotypic screens have identified 4-aminopiperidine derivatives as potent inhibitors of viral assembly. For Hepatitis C Virus (HCV), optimization of a 4-aminopiperidine hit yielded compounds that disrupt the assembly and release of infectious virions, demonstrating synergistic effects with direct-acting antivirals like Telaprevir [1]. Similarly, recent 2025 SAR studies have identified cationic amphiphilic 4-aminopiperidines with potent activity against SARS-CoV-2 (EC90 < 2 μM), likely operating via the induction of phospholipidosis [2].

Neurological & Pain Management Beyond infectious diseases, the scaffold has been heavily utilized in neuropharmacology. By decorating the N1 and C4 atoms with alkyl or acyl moieties mimicking verapamil, researchers have synthesized potent N-type calcium channel blockers. These compounds exhibit significant antinociceptive activity in in vivo neuropathic pain models [3].

Quantitative Data Summary

The following table consolidates the biological efficacy of key 4-aminopiperidine derivatives across various therapeutic targets:

Compound Class / TargetLead IndicationEfficacy MetricReference
HCV Assembly Inhibitors (Hits 1 & 2)Hepatitis CEC50 = 2.09 - 2.57 μMRolt et al., 2021 [1]
SARS-CoV-2 Antivirals (Optimized)COVID-19EC90 < 2.0 μMCSIC, 2025 [2]
N-Type Ca2+ Channel Blockers (Cmpd 3)Neuropathic PainActive in vivo (Hot-plate)Teodori et al., 2004 [3]
N-1 / C-4 Substituted AnalogsTuberculosisMIC = 10.0 μMTB Discovery Prog. [5]

Metabolic Profiling & Pharmacokinetics

A critical aspect of developing 4-aminopiperidine drugs is predicting their metabolic fate. Cytochrome P450 3A4 (CYP3A4) is the primary isoform responsible for their biotransformation. Interestingly, clinical and in vitro studies show that CYP3A4 predominantly drives N-dealkylation rather than piperidine ring oxidation [4].

The Causality of Metabolic Regioselectivity: Why does CYP3A4 favor N-dealkylation over ring cleavage? Quantum mechanical reactivity calculations and molecular docking reveal that the Serine 119 (Ser119) residue in the CYP3A4 active site acts as a critical hydrogen-bonding partner for the 4-amino group. This specific anchoring tightly orients the side-chain α-carbon directly toward the heme iron (P450 Compound I). Concurrently, direct access of the piperidine ring to the heme is sterically hindered. This spatial geometry lowers the activation energy exclusively for hydrogen abstraction at the α-carbon, dictating the regioselectivity of the cleavage [4].

MetabolicPathway Drug 4-Aminopiperidine Substrate Binding CYP3A4 Active Site (Ser119 H-Bonding) Drug->Binding Docking & Orientation Oxidation α-Carbon Oxidation (Heme Compound I) Binding->Oxidation Steric Shielding Metabolite N-Dealkylation (Primary Metabolite) Oxidation->Metabolite Cleavage

Caption: CYP3A4-mediated N-dealkylation pathway of 4-aminopiperidine drugs via Ser119 anchoring.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic rationale and visual/analytical cues necessary to confirm success before proceeding.

Protocol A: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

This protocol utilizes base-catalyzed hydrolysis of a hydantoin precursor to generate a versatile, orthogonally protected building block [6].

  • Reaction Setup : Suspend 40.0 g (0.141 mol) of 1-Boc-piperidine-4-spiro-5'-hydantoin in 340 mL of Tetrahydrofuran (THF) in a 2000-mL round-bottom flask.

  • Base Hydrolysis : Add 340 mL of 2.0 M aqueous Potassium Hydroxide (KOH) in a single portion.

    • Causality: The strong base drives the ring-opening of the hydantoin, exposing the free amine and carboxylic acid while leaving the base-stable Boc-protecting group intact.

  • Agitation : Stir vigorously for 4 hours at room temperature.

  • Phase Separation : Transfer to a separatory funnel. Isolate the aqueous layer (containing the carboxylate salt) and wash the organic layer with 100 mL deionized water to maximize recovery. Combine the aqueous phases and cool to 0 °C.

  • Precipitation (Self-Validating Step) : Slowly acidify the chilled aqueous solution with dropwise concentrated HCl until the pH reaches exactly ~6.5.

    • Causality: A pH of 6.5 is not arbitrary; it represents the precise isoelectric point necessary to precipitate the zwitterionic-like intermediate. A dense white precipitate will form immediately at this pH, visually confirming successful protonation without prematurely cleaving the acid-sensitive Boc group.

  • Isolation & Drying : Collect the solid via Büchner funnel vacuum filtration. Wash with cold deionized water to remove residual potassium chloride salts. Dry in a vacuum oven at 85 °C for 24 hours.

SynthesisWorkflow Start 1-Boc-piperidine-4-spiro-5'-hydantoin (Starting Material) Hydrolysis Base Hydrolysis (2.0 M KOH, THF, 4h, RT) Start->Hydrolysis Add Reagents Separation Phase Separation (Extract Aqueous Layer) Hydrolysis->Separation Ring Opening Acidification Acidification to pH 6.5 (Conc. HCl, 0°C) Separation->Acidification Isolate Salt Isolation Filtration & Vacuum Drying (85°C, 24h) Acidification->Isolation Precipitation Product 1-Boc-4-aminopiperidine-4-carboxylic acid (Purified Product) Isolation->Product Yield

Caption: Workflow for the base-catalyzed synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid.

Protocol B: Reductive Amination for C4-Derivatization

Used heavily in SAR campaigns (e.g., generating HCV assembly inhibitors), this protocol functionalizes the C4-amine [1].

  • Imine Formation : Combine 4-amino-1-Boc-piperidine with the target aldehyde (e.g., 2-phenylacetaldehyde) in Dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Reduction (Self-Validating Step) : Analyze the mixture via TLC or LC-MS. Only after confirming the complete disappearance of the primary amine and the formation of the imine intermediate, introduce Sodium Cyanoborohydride (NaBH3CN) stepwise.

    • Causality: Adding the reducing agent prematurely in a "one-pot" fashion leads to the rapid reduction of the aldehyde to an alcohol, or forces over-alkylation resulting in unwanted tertiary amine byproducts. Stepwise addition guarantees mono-alkylation.

  • Deprotection : Treat the purified intermediate with 4M HCl in dioxane to remove the N1-Boc group, yielding the free piperidine core for subsequent electrophilic coupling.

References

  • Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 2021.[Link]

  • "Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2." CSIC Chemical Library, 2025. [Link]

  • Teodori, E., et al. "Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain." Journal of Medicinal Chemistry, 2004.[Link]

  • "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters, 2011.[Link]

  • "The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity." D-NB.info Repository. [Link]

A Technical Guide to the Strategic Application of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol in Advanced Proteomics Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a conventional off-the-shelf reagent, the bifunctional nature of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol presents a unique scaffold for the development of novel chemical probes and linkers in proteomics research. This guide moves beyond standard protocols to provide a strategic framework for leveraging its distinct chemical properties. We will explore its potential in creating customizable tools for Affinity Purification-Mass Spectrometry (AP-MS) and as a foundational structure for new proximity labeling reagents. The focus is on the "why" behind the "how," offering field-proven insights into experimental design, validation, and the causal logic of protocol choices, thereby empowering researchers to innovate within their own discovery pipelines.

Introduction: Unveiling a Novel Scaffold for Proteomics

The field of chemical proteomics continuously seeks novel molecular tools to probe the intricate networks of protein interactions.[1][2] The molecule 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol, characterized by a secondary amine on a piperidine ring and a primary alcohol, offers a compelling, yet underexplored, bifunctional scaffold. Its value lies not in its current use, but in its potential as a versatile building block for custom-designed chemical probes.[1][2]

This guide will provide the technical and theoretical foundation for its application in two powerful proteomics techniques:

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify members of a protein complex.[3][4][5]

  • Proximity Labeling (PL): To map the microenvironment and transient interactors of a protein of interest.[6][7]

We will dissect the molecule's structure, propose synthetic strategies for its conversion into functional probes, and provide detailed, self-validating experimental workflows.

Core Compound Analysis: Physicochemical Rationale

Understanding the inherent properties of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is paramount to designing its applications.

  • Bifunctionality: The molecule possesses two key reactive handles:

    • A secondary amine : Less nucleophilic than a primary amine, allowing for selective reactions under specific conditions. It can be targeted for biotinylation or coupling to other moieties.[8][9]

    • A primary alcohol (hydroxyl group) : Can be activated for covalent linkage to proteins or other molecules, for instance, through conversion to a more reactive ester or by tosylation.[10]

  • Scaffold: The N-ethylpiperidine core provides a defined spatial arrangement for the two functional groups, acting as a structured linker. The properties of this core can influence the solubility and binding characteristics of the final probe.

PropertyValueSource/Method
Molecular Formula C10H22N2O-
Molecular Weight 186.30 g/mol -
CAS Number 2901-76-0-
Key Functional Groups Secondary Amine, Primary AlcoholChemical Structure
Predicted Reactivity Amine is nucleophilic; Alcohol can be activated.Standard Organic Chemistry Principles

Application I: A Modular Linker for Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for elucidating protein-protein interactions.[3][4][5][11] We propose using 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol as a modular, bifunctional crosslinker to first covalently attach to a "bait" protein and then capture its "prey" interaction partners.

The Strategic Advantage: Causality in Design

A two-step, modular approach provides superior control over traditional one-step crosslinking. By first activating the alcohol to link to the bait protein, we preserve the amine for a highly specific secondary reaction, such as biotinylation. This prevents uncontrolled polymerization and ensures a defined orientation of the capture tag.[12]

Workflow Diagram

APMS_Workflow cluster_synthesis Probe Synthesis cluster_labeling Bait Labeling & Capture cluster_purification Purification & Analysis P 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol A Activation of Hydroxyl Group (e.g., with NHS-ester precursor) P->A AP Activated Probe A->AP LabeledBait Covalently Labeled Bait AP->LabeledBait Covalent Linkage Bait Bait Protein Bait->LabeledBait BiotinylatedBait Biotinylated Bait Complex LabeledBait->BiotinylatedBait Biotin Biotinylation Reagent (NHS-Biotin) Biotin->BiotinylatedBait Amine Reaction Capture Streptavidin Bead Capture BiotinylatedBait->Capture Affinity Binding Lysate Cell Lysate (contains Prey proteins) Lysate->Capture Wash Wash Steps Capture->Wash Elute Elution Wash->Elute MS LC-MS/MS Analysis Elute->MS

Caption: AP-MS workflow using the custom probe.

Experimental Protocol: A Self-Validating System

This protocol incorporates necessary controls to ensure data integrity.

Part A: Probe Activation (Example: NHS Ester Formation)

Causality: Converting the poorly reactive hydroxyl group into a highly reactive N-hydroxysuccinimidyl (NHS) ester creates an amine-reactive moiety that can efficiently label lysine residues on the bait protein.[13][14][15][16]

  • Reaction Setup: In an anhydrous solvent (e.g., DMF), combine 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol with a suitable carboxylate-activating agent like N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., triethylamine).

  • Incubation: Stir at room temperature for 4-6 hours.

  • Validation: Monitor the reaction by TLC or LC-MS to confirm the formation of the activated NHS ester probe.

  • Purification: Purify the activated probe using silica gel chromatography.

Part B: Bait Protein Labeling and Biotinylation

  • Buffer Exchange: Prepare the purified bait protein (1-5 mg/mL) in an amine-free buffer, such as PBS (phosphate-buffered saline), at pH 7.2-8.0. Buffers like Tris must be avoided as they contain primary amines that will quench the reaction.[12][14]

  • Primary Labeling: Add the activated probe to the bait protein at a 10- to 20-fold molar excess. Incubate for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl pH 7.5, to consume any unreacted probe.

  • Purification: Remove excess probe and quenching buffer using a desalting column or dialysis.

  • Secondary Labeling (Biotinylation): To the purified, probe-labeled bait protein, add an amine-reactive biotinylation reagent (e.g., NHS-Biotin) at a 20-fold molar excess. The reaction should be performed in a buffer at pH 8.3-8.5 to ensure the target secondary amine is deprotonated and reactive.[13][15]

  • Incubation & Purification: Incubate for 30 minutes at room temperature, then purify the final biotinylated bait protein using a desalting column.

  • Validation (Critical): Confirm successful labeling via Western blot using an anti-bait antibody (to confirm protein integrity) and a streptavidin-HRP conjugate (to confirm biotinylation). A shift in molecular weight on SDS-PAGE can also indicate successful modification.[17]

Part C: Affinity Purification and Mass Spectrometry

This follows established AP-MS protocols.[3][4][18]

  • Incubation: Incubate the biotinylated bait protein with cell lysate containing potential interaction partners.

  • Capture: Add streptavidin-coated magnetic beads to capture the bait-prey complexes.[7][19]

  • Washing: Perform stringent washes to remove non-specific binders. A typical wash series includes buffers with increasing salt concentration and mild detergents.

  • Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or through on-bead digestion with trypsin.[19]

  • Analysis: Analyze the eluted proteins by LC-MS/MS to identify the co-purified "prey" proteins.[4][11]

Control Experiments (Trustworthiness Pillar):

  • Negative Control: Perform a parallel AP-MS experiment with a mock "bait" (e.g., GFP) subjected to the same labeling and purification process.

  • Bead-only Control: Incubate cell lysate with streptavidin beads alone to identify proteins that bind non-specifically to the matrix.

Application II: A Scaffold for Novel Proximity Labeling Reagents

Proximity labeling (PL) techniques like BioID and APEX identify weak and transient protein interactions by generating reactive species that covalently "tag" nearby biomolecules.[6][7][20][21] The linker connecting the labeling enzyme to the protein of interest is a critical determinant of the labeling radius and efficiency.

The Strategic Advantage: Customizing the Labeling Radius

3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol can serve as a rigid scaffold to build new PL reagents. By synthetically modifying its structure—for example, by extending the propanol chain or adding other functional groups—one can create a library of probes with varying lengths and chemical properties to fine-tune the labeling experiment.

Conceptual Design Diagram

PL_Probe_Design cluster_components Component Functionality Probe Reporter Tag (e.g., Biotin) Linker Scaffold (3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol base) Reactive Moiety (e.g., Phenol for APEX, or attachment point for BirA*) Reporter Enables affinity purification of labeled proteins Probe:f0->Reporter Linker Controls labeling radius and solubility Probe:f1->Linker Reactive Covalently attaches to proximal proteins Probe:f2->Reactive

Caption: Modular design of a novel proximity labeling probe.

Conceptual Protocol: Synthesis and Application
  • Probe Synthesis: The synthesis would involve a multi-step process. For an APEX-type probe, the secondary amine could be coupled to a biotin molecule, while the hydroxyl group is converted to a phenol moiety. For a BioID-type probe, the scaffold would be part of a larger linker used to fuse the promiscuous biotin ligase (BirA*) to the protein of interest.[7]

  • Cellular Expression: The gene for the protein of interest would be fused to the gene for the labeling enzyme (e.g., APEX2) via a genetic linker encoding the custom chemical scaffold. This fusion construct is then expressed in the target cells.

  • Labeling: For APEX-based labeling, cells are incubated with biotin-phenol and treated with hydrogen peroxide for a short duration (e.g., 1 minute) to initiate the labeling reaction.[6][7]

  • Lysis and Enrichment: Cells are lysed under denaturing conditions to stop the reaction and solubilize proteins. Biotinylated proteins are then enriched using streptavidin beads.[7]

  • Mass Spectrometry: Enriched proteins are identified by LC-MS/MS.

  • Validation and Controls: Essential controls include cells expressing the labeling enzyme without a fused protein of interest and cells that are not treated with the labeling substrates. This helps to differentiate true proximal proteins from background contaminants.[20]

Conclusion and Future Directions

3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is more than a simple chemical; it is a launchpad for innovation in proteomics. By leveraging its bifunctional nature, researchers can move beyond the limitations of commercially available reagents to design bespoke tools tailored to specific biological questions. The conceptual workflows presented here for AP-MS and proximity labeling demonstrate how strategic chemical thinking can unlock new layers of understanding within the proteome. Future work should focus on the bench-level synthesis and validation of these proposed probes, potentially creating a new class of modular reagents for the broader scientific community.

References

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PMC. [Link]

  • Affinity purification-mass spectrometry network analysis. Cytoscape. [Link]

  • Chemical Proteomics Analysis Service. Mtoz Biolabs. [Link]

  • Mapping Differential Protein-Protein Interaction Networks using Affinity Purification Mass Spectrometry. arXiv. [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University Research PURE. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). UNIL. [Link]

  • The development of proximity labeling technology and its applications in mammals, plants, and microorganisms. PMC. [Link]

  • Biotinylation. Protocol Online. [Link]

  • Benchmarking and Automating the Biotinylation Proteomics Workflow. PMC. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. PMC. [Link]

  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife. [Link]

  • Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC. [Link]

  • Protein Biotinylation. Creative Diagnostics. [Link]

  • Design and synthesis of tubulin tyrosination probes for chemical proteomics. LMU. [Link]

  • Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface. MDPI. [Link]

  • Molecular Spatiomics by Proximity Labeling. ACS Publications. [Link]

  • Construction of a proximity labeling vector to identify protein-protein interactions in human stem cells. PMC. [Link]

Sources

Modulating Lipophilicity and Solubility in Substituted Piperidines: A Rational Design Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

[label="Optimization Workflow: Evaluating compound properties,\nmodifying structure, and validating improvements.", shape=plaintext, fontsize=1

Finalizing Guide Structure

I'm now putting the finishing touches on the guide, integrating the decision tree and DOT diagrams. The diagrams are refined and show how physicochemical properties can be optimized. I'm focusing on text and references, and incorporating citations. My objective is a self-validating guide that provides a clear roadmap to optimize piperidine-based compounds.

Finalizing Protocols and Citations

I'm finalizing the experimental protocols, emphasizing the reasoning behind each step. I've completed the guide structure, incorporating the decision tree, the Graphviz DOT diagrams, and all cited references. The text is complete and ready for the finishing steps, with clear explanations of cause-and-effect relationships and self-validating methodologies.

Integrating Data and Diagrams

I'm now integrating approximate values into a table, and am improving the Graphviz DOT diagrams. The diagrams and their data are becoming clear. I'm focusing on defining cause-and-effect relationships for each effect, as well as self-validating protocols, including system suitability tests.

Executive Summary

The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics. However, the intrinsic basicity of the unsubstituted piperidine nitrogen (pKₐ ~11.2) often leads to extensive protonation at physiological pH (7.4). This high basicity, coupled with lipophilic drug cores, frequently results in poor membrane permeability, low aqueous solubility, and off-target liabilities such as hERG channel inhibition.

This technical whitepaper provides an in-depth analysis of how strategic substitutions—particularly fluorination, hydroxylation, and conformational locking—can be leveraged to fine-tune the pKₐ, lipophilicity (LogD₇.₄), and aqueous solubility of piperidine derivatives.

The Physicochemical Triad: pKₐ, Lipophilicity, and Solubility

In drug design, the relationship between ionization (pKₐ), partition coefficient (LogP), and distribution coefficient (LogD) dictates a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

For basic amines like piperidine, the fraction of the neutral, membrane-permeable species at pH 7.4 is governed by the Henderson-Hasselbalch equation. A high pKₐ ensures the molecule is almost entirely in the cationic (ammonium) state in plasma, drastically lowering its effective lipophilicity (LogD₇.₄) compared to its intrinsic lipophilicity (LogP). While a charged state aids aqueous solubility, it severely restricts passive lipid bilayer diffusion and increases the risk of phospholipidosis and hERG-mediated cardiotoxicity[1].

To optimize these parameters, medicinal chemists must uncouple basicity from lipophilicity. This is achieved by introducing electron-withdrawing groups (EWGs) or polar functional groups at the


- (3-position) or 

- (4-position) carbons of the piperidine ring.

Strategic Substituent Effects and Mechanistic Causality

Fluorination: Inductive Effects and Charge-Dipole Interactions

Fluorine substitution is a premier strategy for modulating piperidine basicity without adding significant steric bulk. The introduction of fluorine lowers the amine pKₐ through two primary mechanisms:

  • Through-bond inductive effects (

    
    -electron withdrawal):  The highly electronegative fluorine atom pulls electron density away from the nitrogen, destabilizing the protonated ammonium state.
    
  • Through-space charge-dipole interactions: The spatial alignment of the highly polarized C–F bond relative to the positive charge on the protonated nitrogen creates an electrostatic repulsion that further discourages protonation[2].

Positional and Conformational Nuances: The magnitude of the pKₐ shift (


pKₐ) is highly dependent on both the position and the axial/equatorial orientation of the substituent. For example, a 

-fluorine (3-position) has a much stronger basicity-lowering effect than a

-fluorine (4-position) due to its closer proximity to the nitrogen[3].

Furthermore, the conformational preference plays a critical role. An equatorial 3-fluoro substituent lowers the pKₐ by approximately 2.3 units, whereas an axial 3-fluoro substituent lowers it by only 1.4 units[3]. This discrepancy arises because the dipole vector of an equatorial C–F bond aligns more directly with the nitrogen lone pair, maximizing the through-space destabilization of the conjugate acid[2].

Substituent_Effects Subst Fluorine Substitution on Piperidine Ring Inductive Through-Bond Inductive Effect Subst->Inductive Dipole Through-Space Charge-Dipole Interaction Subst->Dipole Destab Destabilization of Ammonium (N-H+) Inductive->Destab Dipole->Destab pKaDrop Lowered pKa (Increased Neutral Fraction) Destab->pKaDrop Perm Enhanced Membrane Permeability (Higher LogD) pKaDrop->Perm

Fig 1. Mechanistic pathway of fluorine-mediated pKa reduction and permeability enhancement.

Hydroxylation and Crystal Packing Disruption

While fluorination excels at lowering pKₐ and increasing LogD₇.₄, it generally increases intrinsic lipophilicity (LogP). To improve aqueous solubility, the introduction of polar, hydrogen-bonding capable groups—such as a hydroxyl group at the 4-position—is preferred.

Hydroxylation reduces LogP and provides a favorable hERG profile by decreasing overall hydrophobicity[4]. Additionally, introducing chiral centers or bulky substituents (e.g., alkylations) can disrupt the planar symmetry of the molecule. Aqueous solubility is inversely correlated with lipophilicity but is also heavily penalized by highly stable crystal lattices (reflected in high melting points). Asymmetric substitutions lower the crystal packing energy, thereby thermodynamically favoring dissolution into the aqueous phase[5].

Quantitative Data Summary

The following table synthesizes representative physicochemical shifts induced by various substitutions on the piperidine scaffold, demonstrating the predictable modulation of ADMET parameters[1][3][5].

Compound ScaffoldSubstituent PositionOrientationApprox. pKₐ

pKₐ vs Parent
LogP (Intrinsic)LogD₇.₄ (Effective)
Piperidine (Parent) NoneN/A11.20.00.80-2.00
3-Fluoropiperidine

(C3)
Equatorial8.9-2.30.95-0.50
3-Fluoropiperidine

(C3)
Axial9.8-1.40.95-1.30
4-Fluoropiperidine

(C4)
Average10.3-0.90.90-1.60
3,3-Difluoropiperidine

(C3)
Geminal7.3-3.91.20+1.10
4-Hydroxypiperidine

(C4)
Equatorial9.6-1.6-0.10-2.20

Note: Values are representative averages compiled from chemoinformatic calculations and experimental literature to illustrate relative substituent vectors.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, empirical measurement of these parameters requires rigorous, self-validating analytical workflows. Below are the gold-standard protocols for evaluating substituted piperidines.

Protocol 1: High-Throughput Potentiometric pKₐ Determination (Yasuda-Shedlovsky Extrapolation)

Causality: Because highly lipophilic piperidines may precipitate in purely aqueous buffers during titration, a cosolvent method is required to maintain solubility across all pH ranges.

  • Preparation: Prepare 10 mM stock solutions of the piperidine derivative in 100% LC-MS grade DMSO.

  • Cosolvent Titration: Dilute the stock into varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Titration Execution: Titrate each mixture using standardized 0.5 M HCl and 0.5 M KOH under an inert argon atmosphere (to prevent CO₂ absorption, which alters pH).

  • Data Processing: Calculate the apparent pKₐ (psKₐ) for each cosolvent ratio using the Bjerrum plot method.

  • Extrapolation: Plot the psKₐ values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to 0% organic modifier to determine the true aqueous pKₐ.

Protocol 2: Shake-Flask LogD₇.₄ Quantification with Mass Balance

Causality: Traditional shake-flask methods often fail to account for compound loss due to glass adsorption or precipitation. Incorporating a mass balance check validates the integrity of the partition coefficient.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours. Separate the phases. Reasoning: Pre-saturation prevents volume shifts during the actual experiment.

  • Sample Spiking: Dissolve the compound in the pre-saturated octanol phase to achieve a 1 mg/mL concentration.

  • Partitioning: Combine 1 mL of the spiked octanol with 1 mL of the pre-saturated PBS in a glass vial. Vortex for 3 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using HPLC-UV/Vis against a standard calibration curve.

  • Validation: Calculate the Mass Balance =

    
    . If the recovery is <95%, discard the result (indicates precipitation or adsorption). Calculate LogD₇.₄ = 
    
    
    
    .
Protocol 3: Thermodynamic Aqueous Solubility Assay

Causality: Kinetic solubility (from DMSO spikes) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium of the solid crystal lattice with the aqueous phase.

  • Equilibration: Add 5 mg of solid crystalline piperidine compound to 1 mL of pH 7.4 PBS buffer in a sealed vial.

  • Incubation: Shake the suspension at 300 rpm at a constant 37 °C for 48 hours. Reasoning: 48 hours is required to ensure the dissolution-precipitation equilibrium is fully established.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter (pre-saturated with the analyte to prevent membrane adsorption).

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV. Compare the peak area to a highly accurate calibration curve prepared in mobile phase.

Workflow Visualization

When integrating these properties into a medicinal chemistry campaign, researchers should follow a logical decision tree to resolve ADMET bottlenecks.

Piperidine_Optimization Start Hit Compound (Basic Piperidine) Assess Assess ADMET (LogD, Solubility, hERG) Start->Assess HighpKa High pKa / High hERG Assess->HighpKa pKa > 9.5 LowSol Low Aqueous Solubility Assess->LowSol Kinetic Sol < 10 µM Mod1 Add Electronegative Substituent (e.g., F, CF3) HighpKa->Mod1 Mod2 Add Polar Group (e.g., OH) or Chiral Center LowSol->Mod2 Result1 Decreased pKa Improved LogD7.4 Mod1->Result1 Result2 Disrupted Crystal Packing Increased Solubility Mod2->Result2

Fig 2. Decision tree for optimizing piperidine physicochemical properties.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.[Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equ

    
    -Position to the Amino Group. ResearchGate.[Link]
    
  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC - National Institutes of Health.[Link]

Sources

Unlocking the Pharmacological Potential of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond a Simple Building Block

In modern rational drug design, the difference between a failed compound and a clinical candidate often lies in the precise tuning of its solvent-exposed appendages and basic centers. 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is a highly functionalized aliphatic heterocycle that represents a masterclass in pharmacophore design.

While its parent core, 1[1], is widely used to improve aqueous solubility and modulate physicochemical properties, the addition of the propan-1-ol moiety elevates this structure. It transforms a simple solubilizing group into a sophisticated, multi-valent binding motif capable of directed hydrogen bonding, precise pKa modulation, and enhanced target residence time. This whitepaper deconstructs the structural causality of this molecule and outlines its primary therapeutic targets in immunology and oncology.

Structural Causality: The Pharmacophore Deconstructed

As an application scientist, I evaluate molecular fragments based on the causal interactions they force within a biological system. The efficacy of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is driven by three distinct structural pillars:

  • The Basic Piperidine Nitrogen (pKa ~9.5–10.2): At physiological pH (7.4), this tertiary amine is heavily protonated. This localized positive charge is not merely for solubility; it acts as an electrostatic anchor, forming critical salt bridges with acidic residues (Aspartate or Glutamate) buried deep within receptor binding pockets.

  • The Secondary Amine Cleft: Serving as a dedicated hydrogen bond donor, this secondary amine is crucial for interacting with backbone carbonyls, particularly in the highly conserved hinge regions of kinases.

  • The Propan-1-ol Extension: This flexible, hydrophilic tail is the key differentiator. Terminating in a hydroxyl group, it acts as both a hydrogen bond donor and acceptor. It allows the molecule to reach out of hydrophobic pockets into adjacent solvent-exposed regions, displacing high-energy water molecules—a process that drives binding enthalpy and increases target selectivity.

G M 3-(1-Ethyl-piperidin-4-ylamino) -propan-1-ol Core P1 1-Ethylpiperidine Ring (Lipophilic & Basic) M->P1 P2 Secondary Amine (H-Bond Donor) M->P2 P3 Propan-1-ol Tail (H-Bond Donor/Acceptor) M->P3 T1 Salt Bridge Formation (e.g., Glu427 in TLR8) P1->T1 Ionic Anchor T3 Lysosomal Trapping (Autophagy Inhibition) P1->T3 pKa Driven T2 Solvent Front Interaction (Kinase Hinge Region) P2->T2 H-Bond P3->T1 Sub-pocket Binding P3->T2 Solubilization

Fig 1. Pharmacophore interaction map linking structural motifs to therapeutic mechanisms.

Primary Therapeutic Targets & Mechanistic Pathways

Based on the physicochemical profile of this moiety, it serves as a highly privileged scaffold for three primary therapeutic avenues:

A. Toll-Like Receptor 8 (TLR8) Antagonism (Autoimmune Disease)

Dysregulated TLR8 signaling is a primary driver of chronic inflammation in autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis. Recent computational and crystallographic studies have identified the 1-ethylpiperidin-4-amine core as a potent scaffold for 2[2].

  • The Mechanism: The basic aliphatic amine is strictly required to form a key ionic interaction with the Glu427 residue located within the TLR8 dimerization interface[2]. By appending the propan-1-ol group, researchers can exploit adjacent polar surface areas, stabilizing the inactive dimer conformation and suppressing NF-κB-dependent inflammatory responses.

B. Lysosomotropic Autophagy Inhibition (Oncology)

Tumors frequently upregulate autophagy to survive the metabolic stress induced by targeted therapies. The 1-ethylpiperidine core has been successfully utilized to synthesize potent 3[3].

  • The Mechanism: The combination of a lipophilic ring and a highly basic nitrogen creates a classic "lysosomotropic" agent. The unprotonated fraction of the molecule diffuses across the lysosomal membrane, where the acidic environment (pH ~4.5) rapidly protonates the piperidine nitrogen. Trapped inside, the compound neutralizes lysosomal pH, blocking autophagosome-lysosome fusion. This mechanism has been proven to sensitize oncogenic BRAF V600E mutant melanoma cells to vemurafenib[3].

C. Kinase Solvent-Front Targeting (e.g., ERK5 Inhibition)

In the development of anti-proliferative agents, the 1-ethyl-4-aminopiperidine motif is frequently grafted onto hinge-binding scaffolds (like pyrrolcarboxamides) to target kinases such as 4[4].

  • The Mechanism: While the primary heterocycle binds to the kinase hinge, the 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol tail projects outward into the solvent front. The propan-1-ol hydroxyl group interacts with the hydration shell, drastically improving oral bioavailability and preventing the off-target toxicity associated with highly lipophilic kinase inhibitors[4].

Quantitative Data: Predictive Profiling

To guide synthetic integration, I have modeled the baseline parameters of the isolated 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol fragment. These metrics highlight its efficiency as a lead-optimization appendage.

ParameterEstimated ValuePharmacological Implication
Molecular Weight 186.30 g/mol Low molecular weight preserves Ligand Efficiency (LE) when attached to bulky cores.
cLogP ~0.8 – 1.2Optimal balance; prevents excessive lipophilicity (reducing non-specific binding) while allowing membrane permeability.
pKa (Piperidine N) ~9.8Ensures >99% protonation at physiological pH, driving salt-bridge formation and lysosomal trapping.
H-Bond Donors 2 (Amine, Hydroxyl)Facilitates specific anchoring to target backbone or side-chain residues.
H-Bond Acceptors 3 (N, N, O)Promotes robust interaction with the solvent network, increasing aqueous solubility.

Self-Validating Experimental Protocols

A rigorous scientific approach requires self-validating workflows. Below are the step-by-step methodologies to validate compounds utilizing this structural motif against its two primary targets.

Protocol A: Biochemical TLR8 Antagonist Competition Assay

Purpose: To validate the ionic interaction between the piperidine nitrogen and TLR8 Glu427.

  • Reagent Preparation: Express and purify recombinant human TLR8 (dimerization domain). Prepare a known fluorescent TLR8 agonist (e.g., a labeled imidazoquinoline derivative) as the tracer.

  • Assay Assembly: In a 384-well microplate, combine 10 nM TLR8 protein with 5 nM fluorescent tracer in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Add the test compound (synthesized with the 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol tail) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Readout & Validation: Incubate for 1 hour at room temperature. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Self-Validation: Include a mutant TLR8 (Glu427Ala) control well. A drastic drop in compound affinity in the mutant well definitively proves the causality of the piperidine-Glu427 salt bridge.

Protocol B: Autophagy Flux Analysis via tfLC3

Purpose: To confirm the lysosomotropic trapping mechanism driven by the basic amine.

  • Cell Line Engineering: Seed U2OS cells stably expressing the tandem fluorescent LC3 reporter (mRFP-EGFP-LC3) at 5,000 cells/well.

  • Treatment: Treat cells with the target compound (1 µM and 10 µM) for 24 hours.

  • Control Integration: Use Chloroquine (CQ) as a positive control for lysosomal neutralization, and Rapamycin as a positive control for autophagy induction.

  • Confocal Imaging: Image cells using confocal microscopy. Self-Validation: In healthy autolysosomes, the acidic pH quenches the EGFP signal, leaving only red puncta. If the compound successfully neutralizes the lysosome via the basic piperidine core, the EGFP signal will persist, resulting in yellow puncta (colocalization of RFP and EGFP), proving the blockade of autophagic flux.

Workflow S1 Phase 1: Synthesis & QC Purity >95% | LC-MS/NMR S2 Phase 2: Target Binding TLR8 Assay | Kinase Profiling S1->S2 S3 Phase 3: Cell Phenotyping Autophagy Flux | Cytokines S2->S3 S4 Phase 4: In Vivo Validation Pharmacokinetics | Efficacy S3->S4

Fig 2. Self-validating experimental workflow for screening 1-ethylpiperidine derivatives.

References

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists | ACS Publications |2

  • Development of potent autophagy inhibitors that sensitize oncogenic BRAF V600E mutant melanoma tumor cells to vemurafenib | Taylor & Francis | 3

  • Pyrrolcarboxamide derivatives for the inhibition of ERK5 (WO2016042341A1) | Google Patents | 4

  • 1-Ethylpiperidin-4-amine Compound Summary | PubChem - NIH | 1

Sources

Methodological & Application

High-Resolution Mass Spectrometry (HRMS) for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Quantitative and Structural Analysis of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Introduction and Analytical Challenges

The compound 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol (Chemical Formula: C₁₀H₂₂N₂O) is a highly polar, basic aliphatic diamine. It features a tertiary amine within an ethyl-substituted piperidine ring and a secondary amine linking the heterocycle to a propanol moiety. In drug development and pharmacokinetic profiling, accurately quantifying and structurally elucidating such highly polar piperidine derivatives presents a significant analytical hurdle[1].

Standard Reversed-Phase Liquid Chromatography (RPLC) utilizing C18 stationary phases often fails to adequately retain highly polar, basic analytes like this compound. The molecule typically elutes in the void volume and suffers from severe peak tailing due to secondary interactions with residual surface silanols on the silica support[2][3]. While ion-pairing reagents (e.g., trifluoroacetic acid) can improve RPLC retention, they cause severe ion suppression in electrospray ionization (ESI) mass spectrometry[3].

To overcome these limitations, this application note details a self-validating Hydrophilic Interaction Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HILIC-HRMS) workflow. This approach ensures robust retention, superior peak shape, and unambiguous structural confirmation via exact mass measurements and collision-induced dissociation (CID) fragmentation[4][5].

Mechanistic Grounding: Why HILIC-HRMS?

Chromatographic Causality

HILIC operates by utilizing a polar stationary phase (such as an amide or zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile). The stationary phase immobilizes a water-rich layer on its surface. Polar analytes like 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol partition between the organic-rich bulk mobile phase and this aqueous layer[6][7]. Because the mobile phase is highly organic, it drastically enhances the desolvation efficiency within the ESI source, leading to a 10- to 100-fold increase in MS sensitivity compared to traditional aqueous RPLC methods[8].

Mass Spectrometry Causality

High-Resolution Mass Spectrometry (such as Q-TOF or Orbitrap) provides mass accuracy within < 2 parts-per-million (ppm). For 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol, the theoretical monoisotopic mass of the protonated precursor[M+H]⁺ is 187.1810 Da . HRMS enables the definitive differentiation of this target analyte from isobaric matrix interferences in complex biological samples (e.g., plasma or urine) without the need for exhaustive sample cleanup[9].

LogicFlow Start Target: 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol Q1 Highly Polar & Basic? (LogP < 0) Start->Q1 RPLC Standard RPLC (Poor Retention / Peak Tailing) Q1->RPLC No HILIC HILIC Separation (Amide / Zwitterionic Phase) Q1->HILIC Yes MS HRMS Detection (ESI+, High Mass Accuracy) HILIC->MS

Caption: Logic flow demonstrating the necessity of HILIC-HRMS over RPLC for polar piperidine derivatives.

Experimental Protocols

The following protocol is designed as a self-validating system for the extraction and quantification of the analyte from human plasma.

Sample Preparation Workflow

To maintain compatibility with the high-organic starting conditions of HILIC, protein precipitation using cold acetonitrile (ACN) is the optimal sample preparation strategy. Aqueous extracts would cause peak distortion (the "solvent effect") upon injection into a HILIC system[2].

  • Spiking: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the internal standard (IS) solution (e.g., a deuterated piperidine analog at 100 ng/mL).

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. The 4:1 organic-to-aqueous ratio ensures complete protein precipitation and matches the HILIC mobile phase strength.

  • Extraction: Vortex the mixture vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the proteins[2].

  • Transfer: Carefully transfer 100 µL of the clear supernatant directly into an autosampler vial. Do not evaporate and reconstitute in water, as this will destroy HILIC retention.

Workflow A Plasma Sample (100 µL) B Protein Precipitation (400 µL Cold ACN) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Transfer & Direct Injection C->D E HILIC-HRMS Analysis D->E

Caption: Streamlined sample preparation workflow maintaining high-organic compatibility for HILIC injection.

HILIC Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Rationale: The ammonium ions compete with the basic piperidine nitrogen for residual silanol interaction, sharpening the peak[8].

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.1 - 8.0 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

HRMS/MS Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Resolution: 70,000 FWHM (Full Width at Half Maximum) at m/z 200.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA)[9].

Structural Elucidation & Fragmentation Pathway

Understanding the gas-phase fragmentation of piperidine derivatives is critical for confident structural assignment[10]. Upon collision-induced dissociation (CID), 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol exhibits highly characteristic bond cleavages. The dominant pathway involves the neutral loss of the propanolamine side chain, yielding a stable ethyl-piperidinyl cation. Higher collision energies induce the cleavage of the piperidine ring itself, a hallmark of saturated nitrogen heterocycles[11].

Fragmentation M Precursor Ion [M+H]+ m/z 187.1810 F1 Loss of Propanolamine (-C3H9NO) m/z 112.1126 M->F1 CID F2 Loss of Ethyl (-C2H4) m/z 159.1497 M->F2 CID F3 Piperidine Ring Cleavage m/z 84.0813 F1->F3 CID

Caption: Proposed ESI-MS/MS gas-phase fragmentation pathway for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol.

Data Presentation

Quantitative data must be rigorously evaluated to ensure the self-validation of the protocol. The tables below summarize the exact mass transitions and expected validation parameters based on analogous highly polar piperidine assays[1][5].

Table 1: HRMS/MS Exact Mass Transitions and Collision Energies

Analyte / FragmentFormulaTheoretical m/zMass Error ToleranceCollision Energy (eV)
Precursor Ion [C₁₀H₂₃N₂O]⁺187.1810< 2 ppm10
Product Ion 1 (Quantifier) [C₇H₁₄N]⁺112.1126< 3 ppm25
Product Ion 2 (Qualifier) [C₈H₁₉N₂O]⁺159.1497< 3 ppm15
Product Ion 3 (Ring Cleavage) [C₅H₁₀N]⁺84.0813< 3 ppm35

Table 2: HILIC-HRMS Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Performance
Linearity Range R² > 0.9950.1 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%0.1 ng/mL
Intra-day Precision (%CV) ≤ 15%4.2% – 8.5%
Inter-day Precision (%CV) ≤ 15%6.1% – 10.3%
Matrix Effect (Ion Suppression) 85% – 115%92% (Due to HILIC desolvation)
Extraction Recovery Consistent across concentrations> 88%

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at:[Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMSbiopharma. Available at:[Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PMC (National Institutes of Health). Available at: [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at:[Link]

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Croat. Chem. Acta. Available at: [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns. Available at:[Link]

  • Green Extraction Method: Microwave-Assisted Water Extraction Followed by HILIC-HRMS Analysis to Quantify Hydrophilic Compounds in Plants. MDPI. Available at: [Link]

Sources

High-Performance Liquid Chromatography (HPLC) method development for amino-piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Chromatographic Challenges of Amino-Piperidines: A Strategic Guide to HPLC Method Development

Introduction: The Amino-Piperidine Conundrum

Amino-piperidines are ubiquitous pharmacophores in modern drug discovery, highly valued for their ability to modulate target binding through basic nitrogen interactions. However, their physicochemical profile—typically characterized by high basicity (pKa 9–11) and significant polarity—makes them notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a Senior Application Scientist, I approach amino-piperidine method development not as a trial-and-error exercise, but as an exercise in controlling molecular microenvironments.

Mechanistic Causality: The Root of Peak Tailing

The primary culprit behind the poor chromatographic performance of basic compounds is the secondary interaction with the stationary phase. Standard silica-based columns possess residual surface silanol groups (-Si-OH). These silanols are highly surface-active and typically have a pKa between 3.8 and 4.2[1].

At a standard mobile phase pH (e.g., pH 5–7), these silanols are fully ionized (-Si-O⁻)[1]. Simultaneously, the basic amino-piperidine is fully protonated. This creates a powerful electrostatic cation-exchange interaction. Because these silanol binding sites are heterogeneously distributed and possess varying interaction energies, the analyte molecules desorb at different rates, leading to severe peak tailing, retention time drift, and in extreme cases, irreversible adsorption[2].

Silanol_Interaction Silica Silica Surface (-Si-OH) MidPH Mid pH (5-7) Deprotonation Silica->MidPH LowPH Low pH (<3) Protonation Silica->LowPH Ionized Ionized Silanol (-Si-O⁻) MidPH->Ionized Neutral Neutral Silanol (-Si-OH) LowPH->Neutral Tailing Strong Cation Exchange (Severe Peak Tailing) Ionized->Tailing + Protonated Piperidine GoodPeak Minimal Interaction (Gaussian Peak) Neutral->GoodPeak + Protonated Piperidine

Caption: Logical relationship between mobile phase pH, silanol ionization, and peak shape outcomes.

Strategic Workflows for Method Development

To circumvent silanol interactions and achieve Gaussian peak shapes, method development must dictate the ionization state of either the analyte or the stationary phase.

Strategy A: High-pH RP-HPLC (The Deprotonation Approach) By elevating the mobile phase pH above the pKa of the amino-piperidine (typically pH 10–11), the basic nitrogen is rendered neutral[2]. This eliminates the electrostatic attraction to silanols and significantly increases the analyte's lipophilicity, improving retention on C18 columns.

  • The Chemical Caveat: Standard silica dissolves rapidly via hydrolysis at pH > 8[2].

  • The Solution: Employ hybrid silica-polymer particles (e.g., ethylene-bridged hybrid [BEH] technology). These materials incorporate organic bridges within the silica matrix, offering extreme resistance to alkaline hydrolysis (stable up to pH 12) while maintaining high mechanical strength[3].

Strategy B: Low-pH RP-HPLC (The Protonation Approach) Lowering the mobile phase pH to 2.0–3.0 ensures that residual silanols are fully protonated and neutral, effectively shutting down the cation-exchange mechanism[1][2].

  • The Chemical Caveat: The amino-piperidine remains fully protonated and highly polar, often resulting in poor retention (elution near the void volume).

  • The Solution: Use aqueous-compatible C18 columns designed to resist phase collapse in 100% aqueous conditions, or employ volatile ion-pairing reagents (e.g., Trifluoroacetic acid [TFA]) to increase apparent hydrophobicity[2].

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC) For highly polar amino-piperidines (Log D < 0) that fail to retain even on aqueous C18 columns, HILIC provides an orthogonal retention mechanism. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[4][5]. Retention is driven by partitioning into a water-enriched layer on the stationary phase surface, alongside hydrogen bonding[6][7]. Basic compounds often exhibit highly symmetrical peak shapes in HILIC, and the high organic content drastically improves Mass Spectrometry (MS) desolvation efficiency[4][5].

HPLC_Method_Dev Start Amino-Piperidine Analyte LogD Assess Polarity (Log D at pH 7) Start->LogD RP Moderate/High Lipophilicity (Log D > 0) LogD->RP Hydrophobic HILIC_path High Polarity (Log D < 0) LogD->HILIC_path Hydrophilic HighPH High pH RP-HPLC (pH 9-11) RP->HighPH Preferred LowPH Low pH RP-HPLC (pH 2-3) RP->LowPH Alternative Amide Amide/Bare Silica HILIC (Partitioning Mechanism) HILIC_path->Amide Hybrid Hybrid Silica C18 (Neutralizes Analyte) HighPH->Hybrid AQ AQ-C18 / Ion-Pairing (Protonates Silanols) LowPH->AQ

Caption: Workflow for selecting HPLC modes based on amino-piperidine polarity and ionization state.

Self-Validating Experimental Protocols

Protocol 1: High-pH RP-HPLC Method for Moderate-Polarity Amino-Piperidines

Objective: Achieve baseline resolution and Gaussian peak shape (USP Tailing Factor


) for moderately lipophilic amino-piperidines.

Materials:

  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 x 2.1 mm, 1.7 µm[3].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with 95% A / 5% B for 20 column volumes. Monitor the UV baseline at 210 nm for stability.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.

  • System Suitability & Self-Validation:

    • Check 1 (Column Integrity): Inject 1 µL of a neutral marker (e.g., toluene). The

      
       should be exactly 1.0. If toluene tails, the column bed is physically degraded (voided) and must be replaced.
      
    • Check 2 (Secondary Interactions): Inject 1 µL of a 0.1 mg/mL amino-piperidine standard. If the basic analyte tails (

      
      ) but toluene does not, the mobile phase pH is insufficiently high to neutralize the amine, or the hybrid silica surface has become compromised.
      
    • Check 3 (Mass Overload): Inject increasing volumes (1 µL, 2 µL, 5 µL). If ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
       degrades as injection volume increases, mass overload is occurring due to the saturation of finite stationary phase binding sites. Reduce the sample concentration.
      
Protocol 2: HILIC Method for Highly Polar Amino-Piperidines

Objective: Retain and resolve hydrophilic amino-piperidines (Log D < 0) that elute in the void volume of standard RP-HPLC.

Materials:

  • Column: Amide-bonded or Bare Silica HILIC column, 100 x 2.1 mm, 2.7 µm[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Note: In HILIC, water is the strong eluting solvent)[4].

  • Mobile Phase B: 100% Acetonitrile (Weak solvent).

Step-by-Step Methodology:

  • Sample Diluent Preparation (Critical Step): Dissolve the sample in a diluent matching the initial mobile phase (e.g., 95% Acetonitrile). Aqueous sample diluents will disrupt the stationary phase hydration layer, causing severe peak splitting and fronting.

  • Equilibration: HILIC requires significantly longer equilibration than RP-HPLC. Flush with 5% A / 95% B for at least 50 column volumes to fully establish the aqueous hydration layer on the silica surface[6].

  • Gradient Elution: Program a gradient from 95% B to 60% B over 10 minutes. Do not drop B below 60%, as the HILIC partitioning mechanism will collapse[5].

  • Buffer Optimization & Self-Validation:

    • Check 1 (Mechanism Confirmation): Execute the gradient. If the analyte's retention time decreases as the aqueous content increases, the HILIC partitioning mechanism is successfully validated[4][5].

    • Check 2 (Electrostatic Tuning): If the peak shape is poor, increase the buffer concentration in Mobile Phase A to 20 mM. This suppresses electrostatic repulsions. Note that for basic compounds in HILIC, increasing buffer concentration typically decreases overall retention[4][6][7].

Quantitative Data Presentation

The table below summarizes the expected chromatographic outcomes when applying different method development strategies to a highly basic amino-piperidine analyte.

Table 1: Comparative Chromatographic Outcomes for Amino-Piperidines

Method StrategyStationary PhaseMobile Phase pHAnalyte StateSilanol StateTypical Tailing Factor (

)
Retention (

) for Polar Analytes
Standard RP-HPLC Conventional C187.0Protonated (+)Ionized (-)> 2.0 (Severe)Low
High-pH RP-HPLC Hybrid Silica C1810.5Neutral (0)Ionized (-)1.0 - 1.2 (Excellent)High
Low-pH RP-HPLC Aqueous C182.5Protonated (+)Neutral (0)1.1 - 1.4 (Good)Very Low
HILIC Amide / Bare Silica3.0Protonated (+)Neutral (0)1.0 - 1.1 (Excellent)Very High

References

  • HPLC Column Packing Material: Compare Silica vs Polymer. Patsnap Eureka.[Link]

  • Understanding key points about COLUMN CHEMISTRY - HPLC for Dummies! WordPress.[Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online.[Link]

  • HALO HILIC - HPLC. HPLC.eu.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH.[Link]

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International.[Link]

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. HALO Columns.[Link]

Sources

Application Note: Preparation, Handling, and Storage of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Mechanistic Rationale

3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol (Molecular Weight: 186.29 g/mol , Formula: C10H22N2O) is an aliphatic diamine featuring a tertiary amine (within the piperidine ring), a secondary amine, and a terminal primary alcohol[1][2]. In medicinal chemistry and drug development, functionalized piperidines of this nature frequently serve as versatile building blocks, pharmacophores for GPCR targets, or solubilizing moieties in PROTAC linkers.

Causality of Physicochemical Behavior: The presence of two basic nitrogen atoms and a hydroxyl group renders this molecule highly polar and hydrophilic. While this ensures excellent solubility in both aqueous and polar organic solvents, it introduces significant handling challenges. Aliphatic polyamines are notoriously hygroscopic; they readily absorb atmospheric moisture and carbon dioxide to form sticky, waxy carbonate salts. Consequently, standardizing the preparation of its stock solutions requires strict environmental controls to maintain molar accuracy and compound integrity[3].

Solvent Selection & Storage Dynamics

Establishing a reliable stock solution requires selecting a solvent that prevents degradation while maintaining compound solubility over time.

  • Anhydrous DMSO (Dimethyl Sulfoxide): Preparing stock solutions in 100% anhydrous DMSO is the industry standard for compound management[4]. DMSO possesses exceptional solvating power. Using the anhydrous grade (water content <0.005%) is critical because the hygroscopic nature of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol can otherwise accelerate hydrolytic degradation or oxidation of the amine groups during extended storage[5].

  • Aqueous Buffers: Although the compound is highly water-soluble, storing it in aqueous solutions is strongly discouraged. The high pKa of the aliphatic amines will significantly elevate the pH of unbuffered solutions, potentially leading to auto-oxidation. Aqueous dilutions should be prepared strictly as working solutions immediately prior to assay integration[6].

Quantitative Data Summaries

To ensure precision across high-throughput screening or bench-scale assays, use the following standardized mass-to-volume conversions.

Table 1: Reconstitution Volumes for Standard Stock Concentrations

(Calculations based on MW = 186.29 g/mol )

Compound Mass (mg)Volume of DMSO for 10 mM (µL)Volume of DMSO for 50 mM (µL)Volume of DMSO for 100 mM (µL)
1.0 536.8107.453.7
5.0 2684.0536.8268.4
10.0 5368.01073.6536.8
25.0 13420.02684.01342.0
Table 2: Solvent Compatibility & Storage Horizons
Solvent SystemRecommended UseStorage TemperatureMaximum Shelf Life
Anhydrous DMSO Primary Stock Solution-20°C or -80°C6 to 12 months
Ethanol (Absolute) Alternative Organic Stock-20°C3 to 6 months
Aqueous Buffer (e.g., PBS) Immediate Working Solution4°C or Room Temp< 24 hours

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that any deviations in compound integrity are caught before downstream application.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the sealed vial of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol from cold storage (-20°C). Place it in a desiccator at room temperature for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial exposes the hygroscopic amine to ambient humidity, causing immediate water condensation. This artificially inflates the mass and severely compromises molarity calculations.

  • Weighing: Rapidly weigh the required mass using an analytical balance (precision 0.1 mg) into an amber glass vial or a low-bind polypropylene tube.

    • Expert Insight: If the compound appears as a waxy solid rather than a free-flowing powder (due to prior moisture absorption), it is highly recommended to dissolve the entire pre-weighed vial contents directly in solvent to ensure absolute mass accuracy[3].

Phase 2: Dissolution and Homogenization
  • Solvent Addition: Calculate the required volume of anhydrous DMSO using the formula: Volume (mL) = Mass (mg) /[Concentration (mM) × 0.18629]. Pipette the exact volume into the vial.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds.

  • Sonication: If visual inspection reveals undissolved particulates, place the vial in a room-temperature ultrasonic bath for 5–10 minutes.

    • Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will lead to inaccurate dosing and non-specific toxicity in cellular assays[6].

Phase 3: Aliquoting and Cryopreservation
  • Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 20–50 µL) in tightly sealed, sterile microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw event introduces atmospheric moisture into the DMSO, which can precipitate the compound or accelerate degradation over time[4][5].

  • Storage: Transfer the aliquots to a -20°C or -80°C freezer. Protect from light to prevent potential photo-degradation.

Phase 4: Downstream Assay Integration
  • Working Solution Preparation: Thaw a single aliquot at room temperature. Perform a serial dilution into the appropriate aqueous assay buffer or cell culture medium.

    • Validation Check: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity or assay interference[6]. Monitor the aqueous dilution for 30 minutes to ensure no micro-precipitates form.

Workflow Visualization

G Powder Solid Compound (Equilibrate to RT in Desiccator) Weighing Weighing (Analytical Balance) Powder->Weighing Solvent Add Anhydrous DMSO (Calculate via MW: 186.29) Weighing->Solvent Dissolution Vortex & Sonicate (Visual Clarity Check) Solvent->Dissolution Aliquoting Aliquot into Vials (Single-use volumes) Dissolution->Aliquoting Storage Long-term Storage (-20°C or -80°C) Aliquoting->Storage Assay Aqueous Dilution for Assay (<0.5% Final DMSO) Storage->Assay Thaw immediately prior to use

Workflow for the preparation, storage, and assay integration of compound stock solutions.

References

  • Compound Management for Quantitative High-Throughput Screening - PMC Source: nih.gov URL:[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation Source: emulatebio.com URL:[Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: researchgate.net URL:[Link]

Sources

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Screening of Novel Piperidine-Containing Molecules

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its value as a key pharmacophore.[1] The piperidine scaffold's conformational flexibility and its ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within protein binding pockets, making it an attractive feature for designing molecules with a wide array of pharmacological activities, including anticancer, analgesic, and antimicrobial properties.[1]

This guide provides a comprehensive framework for the in vitro screening of novel piperidine-containing molecules. It is structured not as a rigid template, but as a logical, tiered approach that reflects the decision-making process in a drug discovery program. We will move from high-throughput primary screens to more complex secondary and safety profiling assays, with an emphasis on the scientific rationale behind each protocol. The objective is to build a robust data package that enables confident decision-making for lead optimization and candidate selection.

The Screening Cascade: A Tiered Strategy for Efficient Candidate Evaluation

A successful screening campaign does not run every possible assay on every compound. It employs a strategic, tiered approach to filter a large library of initial concepts down to a few well-characterized lead candidates. This conserves resources and focuses intensive efforts on the most promising molecules.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: Early Safety & ADME Profiling T1_Cytotox Initial Cytotoxicity (e.g., MTT Assay) T1_Target Primary Target Engagement (e.g., Enzyme Inhibition / Receptor Binding) T2_Dose Dose-Response Confirmation (IC50/EC50 Determination) T1_Target->T2_Dose  Promising Hits T2_Selectivity Selectivity Profiling (Against Related Targets) T2_Dose->T2_Selectivity T2_Mechanism Mechanism of Action (e.g., Enzyme Kinetics) T2_Selectivity->T2_Mechanism T3_hERG Cardiotoxicity (hERG Assay) T2_Mechanism->T3_hERG  Lead Candidates T3_MetStab Metabolic Stability (Microsomes, Hepatocytes) T3_hERG->T3_MetStab T3_CYP CYP450 Inhibition T3_MetStab->T3_CYP T3_Perm Permeability & Efflux (e.g., P-gp Substrate Assay) T3_CYP->T3_Perm T3_PPB Plasma Protein Binding T3_Perm->T3_PPB

Caption: A tiered in vitro screening cascade for novel piperidine derivatives.

Tier 1: High-Throughput Primary Screening

The goal of Tier 1 is to rapidly assess the foundational properties of a large number of compounds: general toxicity and on-target activity.

General Cytotoxicity and Cell Viability

A fundamental first step is to evaluate general cytotoxicity.[1] This establishes a preliminary therapeutic window and flags compounds that are overtly toxic to all cells, a non-desirable trait for most therapeutic applications.

Featured Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[2][3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium dye to its insoluble purple formazan.[3][4] The intensity of the color is directly proportional to the number of living cells.[3]

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line like MCF-7 and a non-cancerous line like HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the piperidine analogs in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3] Incubate for 24 to 72 hours.[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the compound concentration.[3]

ParameterRecommended ConditionRationale
Cell Lines At least one cancer and one normal (e.g., MCF-7, HEK293)To determine both potency and a preliminary selectivity index.[2]
Compound Conc. 7-point, 1:5 serial dilution (e.g., 50 µM to 3.2 nM)To generate a full dose-response curve for accurate IC50 calculation.
Incubation Time 48 or 72 hoursAllows sufficient time for antiproliferative effects to manifest.[3]
Vehicle Control DMSO, concentration matched to highest test concentrationTo account for any effects of the solvent on cell viability.
Positive Control Known cytotoxic agent (e.g., Staurosporine)To validate that the assay system is responsive to cytotoxic insults.
Primary Target Engagement

For target-based discovery, a primary assay is needed to confirm that the molecules interact with the intended protein. The choice of assay depends on the target class.

A) For Enzyme Targets: Inhibition Assay

Enzyme assays are a cornerstone of drug discovery, used to identify molecules that modulate the activity of a specific enzyme target.[5][6]

Featured Protocol: Generic Kinase Inhibition Assay (Luminescence-based)

This protocol measures the remaining ATP after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP remains).

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Addition: In a 384-well plate, add 50 nL of piperidine derivatives from a dose-response plate.

  • Kinase/Substrate Incubation: Add the kinase and substrate to the wells and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a luciferase/luciferin-based ATP detection reagent. Incubate for 60 minutes in the dark.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition relative to high (no enzyme) and low (vehicle) controls. Determine IC50 values from the dose-response curves.

B) For Receptor Targets: Binding Assay

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its target receptor.[7] They measure the ability of an unlabeled test compound (the piperidine derivative) to displace a radioactively labeled ligand that has high affinity and specificity for the receptor.[7]

G cluster_0 Total Binding cluster_1 Non-Specific Binding cluster_2 Competition Binding Receptor_T Receptor Radioligand_T Radioligand (*) Receptor_NSB Receptor Radioligand_NSB Radioligand (*) Excess_Cold Excess Unlabeled Ligand Receptor_C Receptor Radioligand_C Radioligand (*) Test_Compound Piperidine Derivative cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 Specific_Binding Specific Binding = Total Binding - Non-Specific Binding

Caption: Principle of a competition radioligand binding assay.

Featured Protocol: Sigma-1 Receptor Radioligand Binding Assay

The sigma-1 receptor is a common target for piperidine-containing molecules.[8]

  • Membrane Preparation: Use membrane preparations from cells overexpressing the sigma-1 receptor or from tissues like rat liver.[7][9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test piperidine derivative.[8][9]

  • Controls:

    • Total Binding: Wells with membrane and radioligand only.

    • Non-specific Binding: Wells with membrane, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).[7][8]

  • Incubation: Incubate the plate (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.[7]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold assay buffer to remove unbound radioligand.[7][8]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent inhibition of specific binding versus the log concentration of the test compound to determine the IC50. Convert the IC50 to a binding affinity constant (Ki).[7]

Tier 3: Early Safety & ADME Profiling

Promising candidates from Tier 2 are subjected to a panel of in vitro assays to identify potential liabilities early, which is crucial for reducing late-stage attrition.[10][11] This suite of tests evaluates key aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) as well as potential for cardiotoxicity.[11][12]

AssayKey Question AnsweredCommon In Vitro SystemEndpoint
hERG Safety Does the compound block the cardiac potassium channel, posing a risk for arrhythmia?HEK293 cells stably expressing the hERG channel% Inhibition, IC50
Metabolic Stability How quickly is the compound metabolized by liver enzymes?Human Liver Microsomes (HLM) or HepatocytesHalf-life (t½), Intrinsic Clearance (CLint)
CYP450 Inhibition Does the compound inhibit major drug-metabolizing enzymes, posing a risk for drug-drug interactions?Recombinant CYP enzymes or HLMIC50
P-gp Substrate Is the compound actively pumped out of cells by P-glycoprotein, potentially limiting brain penetration or oral absorption?MDCK-MDR1 cell monolayersEfflux Ratio (ER)
Plasma Protein Binding How much of the compound is bound to plasma proteins and therefore unavailable to act on its target?Equilibrium Dialysis (RED) with plasmaFraction unbound (fu)
Cardiotoxicity: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[13][14] Regulatory agencies mandate that new drug candidates be assessed for hERG liability.[15]

Featured Protocol: Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide high-quality electrophysiological data and are considered the gold standard for assessing hERG inhibition.[14]

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.[14][16]

  • System Setup: Prepare intracellular and extracellular recording solutions to mimic physiological conditions.[16]

  • Compound Application: Test compounds are typically applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[14]

  • Electrophysiological Recording: A specific voltage protocol is applied to the cell to elicit the hERG current. The stability of the recording is assessed, followed by application of vehicle and then the test compound.[14]

  • Quality Control: Only cells with stable pre-compound currents and high seal resistance are used for analysis. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[14]

  • Data Analysis: The percent change in the hERG tail-current is calculated. For multi-concentration tests, an IC50 value is determined.[14]

Metabolic Stability: Liver Microsome Assay

The liver is the primary site of drug metabolism.[17] Liver microsomes are subcellular fractions containing many key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and are used to determine a compound's intrinsic clearance.[18][19]

Featured Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[19]

  • Compound Addition: Add the piperidine derivative to the mixture (typically at a low concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[18][19]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.[18]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19][20]

Permeability and Efflux: P-glycoprotein (P-gp) Substrate Assay

P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter highly expressed in the gut, blood-brain barrier, and kidney.[21] It can pump drugs out of cells, limiting their absorption and distribution. Assessing whether a compound is a P-gp substrate is critical, especially for orally administered drugs or those targeting the central nervous system.[22]

Featured Protocol: Bidirectional Transport in MDCK-MDR1 Cells

This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDR1), grown as a polarized monolayer on a transwell insert.[21]

  • Cell Culture: Culture MDCK-MDR1 cells on semi-permeable transwell inserts until a confluent, polarized monolayer is formed.

  • Assay Setup: The assay measures permeability in two directions:

    • Apical to Basolateral (A-to-B): Compound is added to the top (apical) chamber. This represents absorption.

    • Basolateral to Apical (B-to-A): Compound is added to the bottom (basolateral) chamber. This represents efflux.

  • Incubation: Incubate the plates at 37°C. Take samples from the receiver chamber at specified time points.

  • Inhibitor Arm: Run the experiment in parallel in the presence of a known P-gp inhibitor (e.g., elacridar) to confirm that any observed efflux is P-gp mediated.[21]

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

    • An ER > 2 is generally considered an indication that the compound is a P-gp substrate. A significant reduction of the ER in the presence of an inhibitor confirms this.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute to tissues and interact with its target.[23] Highly protein-bound drugs can have altered pharmacokinetics and efficacy.[24]

Featured Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is a common method to determine the fraction of a drug that is unbound (fu) in plasma.[25] The RED device is a high-throughput system for this purpose.[23][26]

  • Setup: The RED device consists of inserts with two chambers separated by a semipermeable membrane. Add plasma spiked with the test compound to one chamber and buffer (PBS, pH 7.4) to the other.[23]

  • Incubation: Seal the plate and incubate at 37°C on a shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[23][27]

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the plasma sample with buffer and the buffer sample with blank plasma so that both samples have the same matrix composition for analysis.

  • Quantification: Precipitate proteins with an organic solvent and analyze the concentrations in both chambers by LC-MS/MS.[23]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[23]

Conclusion

This tiered in vitro screening guide provides a robust framework for the early evaluation of novel piperidine-containing molecules. By systematically assessing cytotoxicity, target engagement, and key ADME/Tox properties, researchers can build a comprehensive data package to identify compounds with the highest potential for success. This structured approach, grounded in established and validated protocols, enables the efficient allocation of resources and supports the rational design and selection of drug candidates with favorable safety and pharmacokinetic profiles, ultimately accelerating the journey from discovery to the clinic.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (National Center for Biotechnology Information). [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed. (National Center for Biotechnology Information). [Link]

  • Metabolic Stability Assay Services - BioIVT. (BioIVT). [Link]

  • In Vitro ADME Assays - Concept Life Sciences. (Concept Life Sciences). [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (Evotec). [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (BioDuro). [Link]

  • Current status and future directions of high-throughput ADME screening in drug discovery. (ScienceDirect). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (ResearchGate). [Link]

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed. (National Center for Biotechnology Information). [Link]

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics - ACS Publications. (ACS Publications). [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (IntechOpen). [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (Creative Biolabs). [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC. (National Center for Biotechnology Information). [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed. (National Center for Biotechnology Information). [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (Nuvisan). [Link]

  • Optimise ADME properties: In vitro DMPK solutions for drug discovery - Nuvisan. (Nuvisan). [Link]

  • In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed. (National Center for Biotechnology Information). [Link]

  • Enzyme Activity Assays - Amsbio. (Amsbio). [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (Evotec). [Link]

  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF - ResearchGate. (ResearchGate). [Link]

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (BMG LABTECH). [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio. (NJ Bio). [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (National Center for Biotechnology Information). [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (Metrion Biosciences). [Link]

  • In Vitro Plasma Protein Binding - BioIVT. (BioIVT). [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - University of Texas Southwestern Medical Center. (UT Southwestern Medical Center). [Link]

  • Plasma Protein Binding Assay - Domainex. (Domainex). [Link]

  • Plasma Protein Binding - In Vitro Assay - Charnwood Discovery. (Charnwood Discovery). [Link]

  • In-vitro plasma protein binding - Protocols.io. (Protocols.io). [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools | Request PDF - ResearchGate. (ResearchGate). [Link]

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (Mediford Corporation). [Link]

  • functional in vitro assays for drug discovery - YouTube. (YouTube). [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (BellBrook Labs). [Link]

  • P-glycoprotein (P-gp) Substrate Identification - Evotec. (Evotec). [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (ResearchGate). [Link]

  • Plasma Protein Binding - QPS Custom-Built Research. (QPS). [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (RSC Publishing). [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (MDPI). [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters - ACS Publications. (ACS Publications). [Link]

  • Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. (ScienceDirect). [Link]

  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed. (National Center for Biotechnology Information). [Link]

  • Piperidine: Human health tier II assessment. (Australian Government Department of Health and Aged Care). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Troubleshooting for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that maintaining the integrity of small-molecule screening libraries is paramount. 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is a polybasic compound featuring a tertiary amine, a secondary amine, and a primary alcohol. When stored in Dimethyl Sulfoxide (DMSO), its stability is governed by a complex interplay of solvent hygroscopicity, dissolved oxygen, and temperature fluctuations.

This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind degradation pathways and self-validating protocols to ensure absolute confidence in your assay data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the concentration of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol drop over time when stored in DMSO, even at -20°C? A: The primary culprit is not chemical degradation, but physical precipitation driven by the extreme hygroscopicity of DMSO. Every time a storage tube is opened in ambient conditions, DMSO absorbs atmospheric moisture. As water content increases, the freezing point of DMSO is severely depressed (dropping from 18.5°C to as low as -73°C at 33% water weight) . This alters the solvent's cavity-forming thermodynamics, forcing lipophilic and complex molecules like our target compound out of solution into a kinetically stable, but thermodynamically unstable, precipitated state.

Q2: Are the amine and alcohol functional groups chemically stable in DMSO? A: Generally, yes, but with critical caveats. The primary alcohol is stable in DMSO unless an activating agent is introduced. However, the tertiary and secondary amines are susceptible to oxidation, forming N-oxides in the presence of dissolved oxygen and light. Furthermore, the secondary amine is highly nucleophilic; if the DMSO stock is repeatedly exposed to ambient air, it can react with atmospheric CO₂ to form insoluble carbamate salts. Accelerated stability studies show that water content is actually a more significant driver of compound loss than oxygen .

Q3: How do freeze-thaw cycles impact the integrity of this specific compound? A: Freeze-thaw cycles do not break chemical bonds, but they act as a catalyst for moisture introduction. Thawing cold DMSO in ambient air causes immediate condensation inside the tube. Upon refreezing, the localized water pockets create micro-environments where the compound becomes supersaturated and crystallizes. Repeated cycles exponentially increase the probability of irreversible crystallization .

Part 2: Causality & Degradation Pathways

To effectively troubleshoot, we must visualize the root causes of compound failure. The diagram below illustrates how environmental exposure leads to both physical and chemical loss of the compound.

Causality DMSO DMSO Solvent Matrix H2O Atmospheric Moisture Absorption DMSO->H2O Hygroscopic nature O2 Dissolved Oxygen & Ambient CO2 DMSO->O2 Aerobic handling Precip Compound Precipitation (Loss of Soluble Titration) H2O->Precip Freezing point depression & Polarity shift Degrad Chemical Degradation (N-oxides & Carbamates) O2->Degrad Reactive oxygen species & Nucleophilic attack

Logical relationship between DMSO environmental exposure and compound degradation pathways.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every workflow must include internal controls that validate the process itself.

Protocol A: Preparation of 10 mM Anhydrous Stock Solutions

Mechanistic Rationale: By eliminating water and oxygen at the source, we prevent freezing point depression and amine oxidation. The use of single-use aliquots eliminates freeze-thaw condensation.

  • Solvent Preparation: Use only anhydrous DMSO (<0.1% H₂O) stored over 4Å molecular sieves. Purge the solvent with Argon gas for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Weigh 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol in a dry-box or under a nitrogen stream. Add the Argon-purged DMSO to achieve a 10 mM concentration. Vortex until visually clear.

  • Aliquoting (The Critical Step): Dispense the solution into single-use matrix tubes (e.g., 5–10 µL per tube) using an automated liquid handler enclosed in a humidity-controlled environment (<10% Relative Humidity).

  • Storage: Seal tubes with foil seals (to prevent light-induced oxidation) and store immediately at -20°C in a desiccated container.

  • Thawing: Never open a cold tube. Allow the tube to equilibrate to room temperature for at least 30 minutes in a desiccator before breaking the seal.

Protocol B: LC-UV-MS Stability Validation Assay

Mechanistic Rationale: Relying solely on UV area can be misleading if the compound precipitates uniformly. By spiking an inert, highly soluble internal standard (IS) into the sample, we create a self-validating system. A drop in the Compound/IS ratio confirms precipitation or degradation, independent of injection volume errors.

  • Sample Spiking: To a thawed 10 µL aliquot of the 10 mM stock, add 1 µL of a 1 mM Internal Standard (e.g., a stable, deuterated analog or a highly soluble inert reference compound).

  • Dilution: Dilute the mixture 1:100 using a quenching solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to protonate the amines, locking them into a stable, highly soluble salt form for chromatography.

  • Chromatography: Run the sample on a C18 column. The basic nature of the piperidine and secondary amine requires a high-pH mobile phase or an ion-pairing agent to prevent peak tailing.

  • Data Interpretation: Calculate the relative peak area of the target compound versus the IS. A variance of >5% from baseline indicates instability.

Workflow A 1. Compound Synthesis 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol B 2. Dissolve in Anhydrous DMSO (<0.1% H2O, Argon Purged) A->B C 3. Aliquot into Matrix Tubes (Single-use volumes) B->C D 4. Desiccated Storage (-20°C, Dark) C->D E 5. Thawing Process (Equilibrate to RT before opening) D->E F 6. LC-UV-MS Validation (Check against Internal Standard) E->F

Workflow for the preparation, desiccated storage, and LC-MS validation of DMSO compound stocks.

Part 4: Quantitative Data & Stability Metrics

The following tables summarize the quantitative impact of environmental factors on compound stability in DMSO, synthesizing data from industry-standard high-throughput screening metrics.

Table 1: Impact of Water Content in DMSO on Physical Stability Demonstrates the causality between moisture absorption and compound precipitation.

Water Content in DMSO (w/w %)Freezing Point (°C)Compound Recovery after 1 Freeze-Thaw (%)Compound Recovery after 10 Freeze-Thaws (%)
< 0.1% (Anhydrous)18.5> 99.5%98.2%
5.0%~ 4.095.0%82.1%
10.0%~ -4.088.4%65.3%
33.0% (Saturation)-73.0< 50.0%< 10.0% (Massive Precipitation)

Table 2: Accelerated Chemical Stability of Amines in DMSO (10 mM) at 40°C Validates that water is a primary driver of compound loss over oxygen, as monitored by LC-UV-MS.

Storage ConditionTime Point (Weeks)Purity (LC-UV Area %)Concentration vs. Internal Standard (%)
Dry DMSO, Argon, Dark099.8%100.0%
Dry DMSO, Argon, Dark1599.1%98.5%
Dry DMSO, Ambient Air1596.4%94.2% (Minor Oxidation/Carbamate)
Wet DMSO (5% H₂O), Air1592.1%78.4% (Significant Precipitation)

Part 5: References

To ensure authoritative grounding, the protocols and causality models described above are validated by the following peer-reviewed studies and technical whitepapers:

  • Studies on Repository Compound Stability in DMSO under Various Conditions Source: Journal of Biomolecular Screening (Cheng, X., et al., 2003) URL:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS Source: NIH Public Access / Journal of Biomolecular Screening (Inglese, J., et al., 2011) URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath Ltd. Technical Whitepaper URL:[Link]

Technical Support Center: Enhancing the Purity of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges encountered during purification and provides field-proven, robust solutions to enhance the final purity of your compound.

Understanding the Challenge: Synthesis and Common Impurities

The most common and efficient synthesis of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol involves the reductive amination of 4-amino-1-ethylpiperidine with a suitable three-carbon electrophile, such as 3-hydroxypropanal or its synthetic equivalent.[][2] This reaction, while generally effective, can produce a range of impurities that complicate downstream purification.

The primary challenges stem from the physicochemical properties of the target molecule: it is a polar, basic amino alcohol. These properties can lead to difficulties in separation from structurally similar impurities and unreacted starting materials.

SM1 4-Amino-1-ethylpiperidine Reaction Reductive Amination (e.g., NaBH(OAc)₃, NaBH₃CN) SM1->Reaction SM2 3-Hydroxypropanal SM2->Reaction Product 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol (Target Compound) Reaction->Product Imp1 Unreacted Starting Materials Reaction->Imp1 Imp2 Imine Intermediate (Incomplete Reduction) Reaction->Imp2 Imp3 Over-alkylation Byproducts Reaction->Imp3

Caption: Synthetic pathway and common impurity sources.

Troubleshooting and FAQs

Q1: My initial workup left several impurities. What is the most effective first-pass purification strategy?

Answer: For a compound of this nature, a well-executed acid-base extraction is the most powerful initial step to remove neutral or acidic organic impurities. The basic nitrogen atoms of your target molecule and any unreacted amine starting material allow for their selective separation.

Causality: This technique leverages the dramatic change in solubility of amines upon protonation. The free-base form is soluble in organic solvents, while the protonated ammonium salt is soluble in the aqueous phase. Neutral impurities remain in the organic layer throughout this process.

Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine-containing compounds will move into the aqueous layer as their hydrochloride salts. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash this combined acidic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly basify by adding a strong base, such as 4M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), until the pH is >12.

  • Extract the now-basic aqueous layer with a fresh organic solvent (DCM or a 9:1 mixture of DCM:Methanol is effective for polar amino alcohols). Repeat this extraction 3-4 times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Q2: My NMR spectrum shows a persistent impurity that I suspect is the intermediate imine. What happened and how do I remove it?

Answer: The presence of the imine intermediate is a clear indication of incomplete reduction .[3] This commonly occurs when the reducing agent is not sufficiently reactive, is used in stoichiometric deficit, or is quenched prematurely.

Corrective Actions:

  • Reaction Optimization: Ensure you are using a sufficient excess of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reductive aminations as it is milder and more selective for the imine over the aldehyde, but a stronger agent like sodium borohydride (NaBH₄) may be required if the imine is sterically hindered or electronically deactivated.[2][4]

  • Purification: The imine is less polar than your desired amino alcohol. This difference is best exploited using column chromatography. A standard silica gel column with a mobile phase containing a small amount of base (see Q3) will effectively separate the two. The imine will elute earlier than the more polar amino alcohol.

Q3: I'm trying to use standard silica gel flash chromatography, but my product either streaks badly or I get very low recovery. What is the issue?

Answer: This is a classic and highly common problem when purifying basic amines on standard, slightly acidic silica gel. The basic nitrogen atom on your molecule interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica.[5][6] This acid-base interaction leads to irreversible adsorption, significant band tailing, and ultimately, poor separation and low yield.

Causality: The protonation of the amine on the silica surface causes it to bind tightly to the stationary phase, requiring a very polar eluent to move it, which in turn co-elutes other polar impurities.

You have three excellent, field-proven solutions to this problem:

Solution A: Modify the Mobile Phase Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[5][7] This prevents your product from binding tightly.

Solution B: Change the Stationary Phase Use a stationary phase that is not acidic and is more compatible with amines.

  • Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of amines.[7]

  • Amine-Functionalized Silica: This is often the best choice. The stationary phase is covalently modified with amino groups, creating a basic environment that prevents product interaction and allows for excellent separation using less polar solvent systems like hexane/ethyl acetate.[5][6]

Solution C: Use Reversed-Phase Chromatography For polar compounds like this amino alcohol, reversed-phase (RP) flash chromatography is a highly effective technique.[8][9] The stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase is used.

  • Mechanism: Separation is based on hydrophobicity. More polar compounds elute first. Adding a modifier like 0.1% triethylamine (TEA) or ammonium hydroxide to the mobile phase ensures the amine is in its neutral, free-base form, which improves peak shape and retention.[5]

Purification MethodStationary PhaseTypical Mobile PhaseRationale & Key Advantages
Modified Normal Phase Silica GelDCM/Methanol with 1-2% Triethylamine (TEA) or NH₄OHNeutralizes acidic silica sites, reducing tailing and improving recovery. Cost-effective.[5]
Alternative Normal Phase Neutral AluminaEthyl Acetate/Hexane or DCM/MethanolEliminates acidic interactions. Good for moderately polar amines.[7]
Alternative Normal Phase Amine-Functionalized SilicaEthyl Acetate/HexaneExcellent peak shapes and separation for basic compounds; often simplifies solvent systems.[6]
Reversed-Phase C18-Functionalized SilicaWater/Acetonitrile or Water/Methanol + 0.1% TEAIdeal for polar compounds. Provides an orthogonal separation mechanism to normal phase.[5][8]
Q4: My purified product is a viscous oil and I cannot get it to crystallize. How can I obtain a stable, solid, and highly pure final product?

Answer: The free base of many amino alcohols can be difficult to crystallize. The most reliable method to obtain a solid, highly pure material is through salt formation . Converting the basic amine to a salt, such as a hydrochloride or oxalate, dramatically increases the melting point and enhances crystallinity by forming a stable crystal lattice.[10][11]

Protocol: Hydrochloride (HCl) Salt Formation & Recrystallization

  • Dissolve your purified free-base oil in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in IPA) dropwise with stirring. Monitor the pH with wetted pH paper; aim for a pH of ~2-3.

  • A precipitate should form. If it does not, you can try adding a non-polar co-solvent like hexane or diethyl ether to induce precipitation.

  • Stir the resulting slurry in the cold for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether or hexane, and dry under high vacuum.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system, often an alcohol/ether mixture (e.g., ethanol/diethyl ether).[12]

cluster_chrom Chromatography Start Crude Product (Oil/Solid) Step1 Acid-Base Extraction Start->Step1 Result1 Removes Neutral/Acidic Impurities Step1->Result1 Decision1 Product is an Oil? Step1->Decision1 Path_Oil Chromatography Options Decision1->Path_Oil Yes Path_Salt Salt Formation (e.g., HCl, Oxalate) Decision1->Path_Salt Often the best path Chrom1 Reversed-Phase (C18) Path_Oil->Chrom1 Chrom2 Amine-Functionalized Silica Path_Oil->Chrom2 Chrom3 Modified Silica (w/ TEA) Path_Oil->Chrom3 Path_Final Recrystallization Path_Salt->Path_Final End Pure Crystalline Solid (>99%) Path_Final->End Chrom1->End Chrom2->End Chrom3->End

Caption: Decision workflow for purification strategy.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ProQuest. The crystallization of amino acids from mixtures of water and alcohol. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Berlinguet, L., & Gauthier, R. (1954). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 32(10), 931-936. [Link]

  • Levene, P. A. (1941). Process for the preparation of amino-alcohols. U.S. Patent No. 2,243,977. Washington, DC: U.S.
  • Columbia University. Column chromatography. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]

  • Verweij, A. M. (1989). Impurities in illicit amphetamine: a review.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Resolving complex NMR spectra of functionalized piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Complex NMR Spectra of Functionalized Piperidines

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR spectra of functionalized piperidines. Unlike rigid aromatics, piperidines are highly dynamic saturated heterocycles. Their spectra are often plagued by broad humps, missing signals, and severe multiplet overlap.

This guide deconstructs the physical chemistry driving these artifacts and provides self-validating troubleshooting protocols to help you achieve pristine, publication-quality spectral resolution.

Diagnostic Workflow

NMR_Troubleshooting Start Complex Piperidine NMR Spectrum Broad Broad / Distorted Signals? Start->Broad Overlap Severe Multiplet Overlap? Start->Overlap VTNMR Variable Temp (VT) NMR (Freeze/Average Conformers) Broad->VTNMR Conformational Exchange Protonation In Situ Protonation (TFA-d) (Lock N-Inversion) Broad->Protonation 14N Quadrupolar Broadening TwoDNMR 2D NMR (COSY/HSQC) (Disperse via 13C) Overlap->TwoDNMR Standard Resolution ASIS ASIS (Benzene-d6) (Differential Shielding) Overlap->ASIS Isotropic Similarity TwoDNMR->ASIS If overlap persists

Workflow for diagnosing and resolving piperidine NMR spectral artifacts.

Module 1: Signal Broadening & Conformational Exchange

Q: My ¹H and ¹³C NMR spectra show broad, unresolved humps in the aliphatic region (1.2–3.5 ppm). What causes this, and how can I sharpen the signals?

Causality & Mechanism (Expertise): Signal broadening in functionalized piperidines is classically caused by intermediate exchange rates on the NMR timescale[1]. This is driven by two dynamic processes:

  • Chair-Chair Interconversion (Ring Flipping): The piperidine ring constantly flips between two chair conformations.

  • Nitrogen Inversion: The pyramidal amine lone pair undergoes rapid inversion.

When the rate of these conformational exchanges approaches the NMR frequency difference (


) between the conformers, the signals coalesce. Instead of distinct multiplets, the spectrometer records a broad, featureless hump[1].

Self-Validating Protocol: Variable Temperature (VT) NMR By altering the thermal energy of the system, we can push the exchange rate out of the intermediate regime[2].

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range (e.g., Toluene-d₈ for cooling to -90 °C, or DMSO-d₆ for heating to 150 °C)[1].

  • Baseline Acquisition: Acquire a standard ¹H/¹³C spectrum at 298 K to establish the baseline line-width.

  • Temperature Titration:

    • To freeze conformers (Slow Exchange Regime): Cool the probe in 10–20 K decrements. Allow 5–10 minutes for thermal equilibration at each step. At low temperatures, the exchange rate slows, and the broad hump will split into distinct, sharp signals representing the individual axial and equatorial conformers[1][2].

    • To time-average conformers (Fast Exchange Regime): Heat the probe in 10–20 K increments. Rapid exchange yields a single, sharp, time-averaged peak[1][3].

  • System Validation: Plot the chemical shifts versus temperature. The appearance of sharp signals at the extremes of the temperature gradient definitively validates that the broadening was due to conformational exchange, not paramagnetic impurities or poor shimming.

Quantitative Data: Temperature vs. Chemical Shift (Hypothetical 3-Substituted Piperidine)

Temperature (K)Exchange RegimeProton H-2/H-6 AppearanceChemical Shift (ppm)Line Width (Hz)
350FastSharp Singlet (Averaged)2.85< 2.0
298IntermediateBroad Hump2.80 - 2.90> 15.0
250SlowTwo Distinct Multiplets2.65 (ax), 3.05 (eq)< 3.0

Module 2: Quadrupolar Relaxation of Nitrogen-14

Q: The protons adjacent to the piperidine nitrogen (


-protons) and the N-H proton itself are extremely broad, even at high temperatures. Is this a purity issue? 

Causality & Mechanism (Expertise): This is rarely a purity issue. The ¹⁴N nucleus (natural abundance >99%) has a spin quantum number of


, giving it a quadrupole moment. The asymmetric electric field gradient around the secondary or tertiary amine causes rapid quadrupolar relaxation. This shortens the spin-lattice relaxation time (

) of the attached and adjacent protons, effectively "smearing" their signals[1].

Self-Validating Protocol: In Situ Amine Protonation

  • Initial Scan: Run your sample in CDCl₃. Note the broad

    
    -proton signals.
    
  • Acidification: Add 1–2 drops of deuterated trifluoroacetic acid (TFA-d) directly to the NMR tube.

  • Re-acquisition: Shake the tube thoroughly and re-acquire the ¹H spectrum.

  • System Validation: Protonation converts the amine to a piperidinium salt. This locks the nitrogen lone pair, halting nitrogen inversion and creating a highly symmetric tetrahedral electronic environment around the ¹⁴N nucleus. This symmetry nullifies the electric field gradient, drastically reducing quadrupolar broadening. The validation is immediate: the

    
    -protons will shift downfield (due to the positive charge) but will appear as pristine, sharp multiplets, confirming quadrupolar relaxation as the root cause.
    

Module 3: Resolving Severe Signal Overlap

Q: My piperidine ring protons are clustered in a narrow chemical shift range (1.5–2.0 ppm), making multiplet analysis impossible. How can I extract coupling constants to determine relative stereochemistry?

Causality & Mechanism (Expertise): The aliphatic nature of the piperidine ring means the C-H bonds share very similar electron densities. While axial protons are generally more shielded than equatorial protons due to the anisotropic effect of the nitrogen lone pair[1], complex functionalization often compresses these signals into a tight envelope.

Self-Validating Protocol: Aromatic Solvent-Induced Shifts (ASIS) & 2D NMR

  • 2D Correlation (COSY & HSQC): Before changing solvents, run a ¹H-¹³C HSQC. Because ¹³C chemical shifts are dispersed over a much wider range (~20–60 ppm for piperidines)[4], overlapping protons attached to different carbons will be instantly resolved in the 2D contour plot[3].

  • ASIS Application: If overlap persists (e.g., diastereotopic protons on the same carbon), evaporate the CDCl₃ and dissolve the sample in Benzene-d₆ or Pyridine-d₅. Aromatic solvents form transient collision complexes with the polar sites of the piperidine. The magnetic anisotropy of the solvent's ring current differentially shields the piperidine protons based on their spatial distance from the polar site, spreading the signals out[1].

  • Stereochemical Assignment (NOESY): Once signals are dispersed, use 2D NOESY to observe through-space interactions.

  • System Validation: The presence of strong 1,3-diaxial NOE cross-peaks (e.g., between H-3 axial and H-5 axial) internally validates the assigned stereochemistry and confirms the preferred chair conformation[5].

Quantitative Data: ASIS Solvent Shift Comparison (Hypothetical Data)

Proton AssignmentChemical Shift in CDCl₃ (ppm)Chemical Shift in Benzene-d₆ (ppm)

(CDCl₃ - C₆D₆)
Resolution Status
H-2 (equatorial)2.852.60+0.25Resolved
H-6 (equatorial)2.852.95-0.10Resolved
H-3 (axial)1.501.20+0.30Resolved
H-5 (axial)1.521.45+0.07Resolved

References

  • Journal of Medicinal Chemistry: Geometries and conformational processes in phencyclidine and a rigid adamantyl analogue: variable-temperature NMR, X-ray crystallographic, and molecular mechanics studies.[Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy: 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria.[Link]

  • ResearchGate: Identification of Direct-acting nsP2 Helicase Inhibitors with Anti-alphaviral Activity.[Link]

  • Journal of Molecular Structure: Conformational Study of N-Nitroso-2,6-diphenylpiperidines and N-Nitroso-2,6-diphenylpiperidin-4-ones.[Link]

Sources

Process Chemistry Support Center: Scale-Up Synthesis of Piperidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Scale-Up. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) such as haloperidol, risperidone, and paroxetine [[1]](). While bench-scale synthesis often relies on simple reductive amination or high-pressure hydrogenation, scaling these processes to multi-kilogram or pilot-plant levels introduces severe challenges. This guide provides troubleshooting protocols, mechanistic insights, and validated workflows for process chemists.

Section 1: Catalytic Hydrogenation of Pyridines (The Workhorse Strategy)

FAQ 1: Why does my Rh/C or Ru/C hydrogenation stall at 50-60% conversion when scaling from 1g to 100g?

Causality & Insight: The stalling is almost always caused by product inhibition, commonly referred to as catalyst poisoning. Piperidine is significantly more basic and nucleophilic than the starting pyridine. As the reaction progresses, the newly formed piperidine nitrogen binds strongly to the active metal sites (e.g., Rh(0) or Ru(0)), blocking further hydrogen activation [[2]](). At a smaller scale, high catalyst loading (10-20 mol%) masks this issue. At a larger scale, where catalyst loading is reduced for economics (1-5 mol%), the poisoning becomes rate-limiting.

Solution: Conduct the reaction in an acidic solvent (like glacial acetic acid) or add an equivalent of HCl. This protonates the piperidine as it forms, converting it into a non-coordinating piperidinium salt and freeing the catalyst surface 3.

Protocol: Standardized High-Pressure Catalytic Hydrogenation of Pyridines

This protocol is a self-validating system: it utilizes continuous pressure-drop monitoring to verify reaction completion before venting, ensuring both safety and maximum yield.

  • Preparation: Charge a high-pressure Hastelloy autoclave with the pyridine derivative (1.0 equiv) and glacial acetic acid (10 volumes).

  • Catalyst Loading: Add 5% Rh/C (2 mol% relative to substrate). Safety Check: Inert the vessel with N₂ (3x purge cycles at 5 bar) to prevent explosive H₂/O₂ mixtures 3.

  • Pressurization: Pressurize the reactor with H₂ gas to 50 bar.

  • Reaction Execution: Initiate vigorous stirring (>800 rpm) to overcome gas-liquid mass transfer barriers and heat the jacket to 80°C.

  • Validation & Monitoring: Monitor H₂ consumption via the pressure reservoir drop. The reaction is self-validated as complete when the pressure stabilizes and remains constant for >1 hour.

  • Work-up: Cool the reactor to 20°C, safely vent the excess H₂, and purge with N₂. Filter the mixture through a Celite® pad to remove the pyrophoric catalyst (do not allow the filter cake to dry) 3. Concentrate the filtrate and basify with NaOH to isolate the free piperidine base.

Quantitative Comparison of Catalytic Systems
Catalyst SystemH₂ Pressure (bar)Temp (°C)Additive / SolventTypical Yield (%)Scale-Up Suitability
10% Pd/C 10 - 2050 - 80Acetic Acid85 - 95%High (Standard industrial process)
5% Rh/C 5 - 1025 - 50Water / H⁺> 95%High (Milder conditions, higher cost)
Ir(III) Homogeneous 10 - 3060 - 100Ionic liquids80 - 90%Medium (Difficult catalyst separation) 2
Rh(0) Electrocatalytic N/A (e⁻ / H⁺)25Aqueous buffer> 90%Emerging (High energy efficiency) 4

Section 2: Alternative Routes - Reductive Amination & Ring Closure

FAQ 2: During the scale-up of reductive amination to form substituted piperidines, I observe significant amounts of over-alkylated or dimeric byproducts. How can I suppress this?

Causality & Insight: In reductive amination, the imine intermediate is reduced to a secondary amine (the piperidine). If the reduction rate is slower than the initial condensation rate, the newly formed secondary amine can react with another equivalent of the starting aldehyde/ketone, leading to tertiary amine dimers.

Solution: Control the stoichiometry strictly and dose the reducing agent continuously rather than in a single batch. Alternatively, implementing a continuous flow reaction using N-(tert-butylsulfinyl)-bromoimines with Grignard reagents provides enantioenriched α-substituted piperidines within minutes. This completely bypasses the dimerization pathway and allows for smooth, seamless scale-up 5.

Section 3: Handling Hazardous Reagents in Lactam Reduction

FAQ 3: We are synthesizing a piperidine via the reduction of a 2-piperidone (lactam). Using LiAlH₄ (LAH) on a 5 kg scale is a major safety hazard due to the highly exothermic quench. What is a scalable alternative?

Causality & Insight: LAH reductions generate explosive hydrogen gas and highly basic aluminum salts during the aqueous quench. On a pilot scale, localized heating and poor mass transfer during the quench can easily trigger a thermal runaway.

Solution: Substitute LAH with Borane-THF (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane coordinates directly to the lactam carbonyl oxygen, facilitating hydride transfer with a much more manageable exotherm and a significantly safer quench profile.

Protocol: Safe Scale-Up of Lactam Reduction using Borane-THF
  • Setup: Equip a jacketed glass-lined reactor with a reflux condenser, dropping funnel, and a continuous nitrogen sweep.

  • Charging: Dissolve the 2-piperidone (1.0 equiv) in anhydrous THF (8 volumes). Cool the reactor jacket to 0°C.

  • Controlled Dosing: Slowly add BH₃·THF (1 M in THF, 2.5 equiv) via the dropping funnel, maintaining the internal temperature below 15°C. Causality: Controlled dosing manages the initial exothermic Lewis acid-base complexation between the borane and the lactam.

  • Heating: Once addition is complete, heat the mixture to reflux (65°C) for 12 hours.

  • Validation Quench (Critical Step): Cool the reactor to 0°C. Dropwise add Methanol (3 volumes) to quench excess borane. Monitor gas (H₂) evolution visually and via flow meters to validate the complete destruction of the active hydride species before proceeding. Follow with 1M HCl to break the stable boron-amine complex.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH and extract with MTBE to isolate the piperidine 6.

Section 4: Emerging Technologies - Electrocatalytic Hydrogenation

FAQ 4: Can we bypass high-pressure H₂ completely for piperidine synthesis?

Causality & Insight: Yes. Traditional thermochemical hydrogenation requires elevated temperatures and pressurized H₂ gas, which poses infrastructural safety challenges and mass-transfer limitations at scale. Recent advancements in electrocatalytic hydrogenation utilize a cathodic reduction (e.g., on a Rh(0) surface) where protons (H⁺) and electrons (e⁻) directly reduce the pyridine ring without the need for H₂ gas 4. This avoids the mass-transfer limitations of gas-liquid-solid interfaces and operates safely at ambient pressure.

PiperidineSynthesis Pyridine Pyridine Scaffold Thermo Thermochemical Hydrogenation (H2 Gas) Pyridine->Thermo Electro Electrocatalytic Hydrogenation (e- / H+) Pyridine->Electro CatPoison Challenge: Catalyst Poisoning (Product Inhibition) Thermo->CatPoison MassTransfer Challenge: H2 Mass Transfer & Exotherm Control Thermo->MassTransfer RhCat Active Metal Surface (e.g., Rh(0) or Ru/C) Electro->RhCat Ambient Pressure No H2 Gas CatPoison->RhCat MassTransfer->RhCat Piperidine Piperidine Analogue RhCat->Piperidine

Fig 1. Logical workflow of pyridine reduction pathways and scale-up bottlenecks.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: organic-chemistry.
  • Source: benchchem.
  • Iridium(III)

Sources

Technical Support Center: A Guide to the Stability and Storage of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol. Given the compound's specific functional groups, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This document outlines the chemical rationale behind its potential degradation pathways and provides actionable protocols to mitigate these risks.

Section 1: Understanding the Molecule's Stability Profile

This section addresses the fundamental chemical characteristics of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol that are critical to understanding its stability.

Q1: What are the key structural features of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol that influence its stability?

A1: The stability of this molecule is dictated by the interplay of its three primary functional groups: a primary alcohol, a secondary amine, and a tertiary amine within the piperidine ring.

  • Primary Alcohol (-CH₂OH): This group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by the presence of atmospheric oxygen, transition metal contaminants, and light.

  • Secondary Amine (-NH-): Secondary amines are nucleophilic and basic, making them a reactive center. They are highly prone to oxidation, which can lead to the formation of N-oxides or other degradation products.[1] This is often the most significant liability in the molecule.

  • Tertiary Amine (in the piperidine ring): The ethylated nitrogen in the piperidine ring is also susceptible to oxidation, potentially forming a stable N-oxide. The piperidine ring itself is generally stable, but under harsh oxidative conditions, ring-opening reactions can occur.[2]

The combination of these groups, particularly the presence of both an alcohol and multiple amine functionalities, classifies this compound as an amino alcohol, which requires careful handling to prevent degradation.[3]

Q2: What are the most likely degradation pathways for this compound during storage?

A2: The primary degradation pathways are driven by environmental factors. Understanding these is the first step toward prevention.

  • Oxidation: This is the most significant threat. Auto-oxidation can occur upon exposure to air.[4] The secondary amine is the most likely initial site of oxidation, followed by the tertiary amine and the primary alcohol. This process is often initiated by light, heat, or trace metal ions.

  • Photolysis: Exposure to UV or high-intensity visible light can provide sufficient energy to cleave C-N or C-O bonds, generating radical species that initiate chain degradation reactions.[3][5]

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other decomposition pathways.[6]

  • Acid/Base Instability: While the core structure is robust, extreme pH conditions can catalyze degradation, particularly if the compound is stored in solution.[5]

Below is a diagram illustrating the primary points of oxidative vulnerability.

G parent_node parent_node degradant_node degradant_node stressor_node stressor_node Compound Parent Compound (C₁₀H₂₂N₂O) N_Oxide_Sec Secondary Amine N-Oxide Compound->N_Oxide_Sec  (1) Secondary Amine Oxidation N_Oxide_Tert Tertiary Amine N-Oxide Compound->N_Oxide_Tert  (2) Tertiary Amine Oxidation Aldehyde Aldehyde Derivative Compound->Aldehyde  (3) Alcohol Oxidation Oxidation Oxidative Stress (O₂, Light, Heat, Metals) Acid Carboxylic Acid Derivative Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathways.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to ensure the long-term stability of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol.

Q3: What are the optimal conditions for long-term storage?

A3: To minimize degradation, the following conditions are strongly recommended. These are based on best practices for structurally related amino alcohols and piperidine derivatives.[3][7]

ParameterRecommendationRationale & Expert Insight
Temperature Refrigerate at 2-8°C. [8]Lowering the temperature significantly reduces the rate of all potential degradation reactions. Do not freeze aqueous solutions unless specifically advised, as freeze-thaw cycles can sometimes accelerate degradation. For the neat compound, refrigeration is optimal.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). [3]This is the most critical step to prevent oxidation. By displacing atmospheric oxygen, the primary degradation pathway is effectively blocked. After each use, the container should be re-flushed with inert gas.
Container Tightly sealed, amber glass vial or bottle. [3][7]Amber glass protects the compound from light, preventing photolytic degradation. A tight seal, preferably with a PTFE-lined cap, prevents the ingress of moisture and air.
Purity Store the neat compound in its purest form. Impurities, especially trace metals from synthesis, can act as catalysts for degradation. Storing the purified compound is always preferable.
Incompatibilities Store away from strong oxidizing agents, acids, and bases. [9][10]Accidental contact with these materials will cause rapid and extensive decomposition. Ensure the compound is segregated from such reagents in storage.
Q4: What are the best practices for handling the compound during experimental use?

A4: Proper handling during use is as important as long-term storage.

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a gentle stream of argon or nitrogen to minimize exposure to air.

  • Minimize Exposure: Only remove the amount of material needed for the experiment. Avoid returning unused material to the stock container to prevent contamination.

  • Use Clean Equipment: Use clean, dry spatulas and glassware. Avoid metal spatulas if possible; use glass or PTFE-coated tools to minimize the risk of metal-catalyzed oxidation.

  • Prompt Sealing: Tightly seal the container immediately after use and re-flush with inert gas before returning to cold storage.

Section 3: Troubleshooting Common Storage Issues

Even with precautions, issues can arise. This section helps diagnose potential problems.

Q5: I've observed a change in the color of my sample (e.g., from colorless/white to yellow/brown). What does this indicate?

A5: Color change is a classic indicator of chemical degradation, most commonly due to oxidation. Amine oxidation often produces highly conjugated, colored byproducts. If you observe a color change, the purity of your sample is compromised. It is essential to re-analyze the material by a stability-indicating method (see Section 4) to quantify the extent of degradation before further use.

Q6: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I determine if they are degradation products?

A6: The appearance of new peaks in a chromatogram of an aged sample compared to a freshly prepared standard is strong evidence of degradation. To confirm:

  • Co-injection: Spike the aged sample with a small amount of the fresh standard. The main peak should increase in area, while impurity peaks will remain at the same relative height.

  • Mass Spectrometry (MS): Analyze the new peaks by LC-MS to determine their molecular weights. An increase of 16 amu (atomic mass units) often corresponds to the addition of an oxygen atom (oxidation).

  • Forced Degradation: Compare the retention times of the unknown peaks to those generated during a forced degradation study (see Protocol 2). This can help identify the specific degradants.

Q7: My assay results are inconsistent. Could storage be the cause?

A7: Absolutely. If the compound degrades, its purity decreases. Using a degraded sample means you are adding less of the active molecule than intended, leading to lower-than-expected potency, binding, or other activity. This is a primary reason why rigorous storage is critical for data integrity.

Section 4: Advanced Protocols for Stability Assessment

For GxP environments or long-term research projects, proactively assessing the stability of your compound is crucial. These protocols provide a framework for a comprehensive evaluation.

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active compound and separate it from all potential degradation products without interference.

Objective: To develop a robust HPLC method for purity assessment.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Since the analyte is basic, use a mobile phase pH that is at least 2 units away from the compound's pKa to ensure good peak shape.[5] A common starting point is a gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5 or pH 9.5).

  • Detection: Use a PDA (Photodiode Array) detector to monitor the peak at multiple wavelengths and assess peak purity. If the compound has a poor chromophore, Mass Spectrometry (MS) detection is preferred.[11] Alternatively, pre-column derivatization can be employed for UV detection.[12]

  • Method Validation: Once initial separation is achieved, validate the method according to ICH guidelines, ensuring specificity. This is done by running samples from a forced degradation study (Protocol 2) to prove that all degradant peaks are resolved from the main peak.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is an essential study to understand the intrinsic stability of a molecule and identify likely degradation products.[6][13]

Objective: To intentionally degrade the compound under controlled conditions to predict its long-term stability and identify degradation pathways.

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.[5]

  • Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. Adjust time and stressor intensity as needed.

  • Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 8, 24 hours).

  • Quenching: Stop the degradation reaction. For acidic and basic samples, this involves neutralization.

  • Analysis: Analyze all samples, including an unstressed control, using the validated stability-indicating HPLC method. Use LC-MS to obtain molecular weights for any new peaks to aid in structural elucidation.

Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Temperature
Acidic Hydrolysis0.1 M HCl60°C
Basic Hydrolysis0.1 M NaOH60°C
Oxidation3% H₂O₂Room Temperature
ThermalNone (solution or solid state)70°C - 105°C
PhotolyticUV/Vis light exposureRoom Temperature
Table adapted from established pharmaceutical stress testing protocols.[3][5]

Section 5: Frequently Asked Questions (FAQs)

Q8: Can I store the compound in solution? For how long?

A8: Storing amino alcohols in solution is generally not recommended for long periods, as it can accelerate degradation.[1] If you must store a solution, use a non-aqueous solvent, store it at -20°C or -80°C, and blanket the headspace with inert gas. Stability in solution is highly dependent on the solvent and concentration and should be experimentally determined. For best results, prepare solutions fresh for each experiment.

Q9: What is the expected shelf-life under recommended conditions?

A9: The shelf-life is the period during which the compound remains within its defined purity specification. Without specific long-term stability data for this exact molecule, a definitive shelf-life cannot be stated. However, when stored under the optimal conditions described (2-8°C, inert atmosphere, protected from light), analogous compounds can be stable for several years.[14] It is best practice to re-analyze the purity of the material annually or before use in critical experiments.

Q10: Are there any known stabilizing agents that can be added?

A10: While some formulations use antioxidants or chelating agents to stabilize amine-containing compounds, the addition of any substance changes the nature of the material.[15] For research purposes, the best approach is to store the compound in its pure form under optimal conditions rather than introducing potential stabilizing agents that could interfere with downstream applications.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2023). AMINO ALCOHOL EA Safety Data Sheet. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-chromatographic determination of trace amino alcohols in water, air, and bitumen-salt masses forming in the detoxication of chemical warfare agents. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. Retrieved from [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Retrieved from [Link]

  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • PubMed. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
  • KEGG. (n.d.). Degradation of aromatic compounds - Escherichia coli NA114 (UPEC). Retrieved from [Link]

  • PubMed. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Retrieved from [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • MDPI. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

  • ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (2014). Direct Synthesis of Secondary Amines From Alcohols and Ammonia Catalyzed by a Ruthenium Pincer Complex. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and validate the molecular target of the novel compound, 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol. Given that the specific target of this molecule is not yet defined in the public domain, this document will serve as a practical roadmap, detailing a multi-faceted approach to target deconvolution and confirmation. We will explore a logical progression of experiments, from initial hypothesis generation to definitive validation, while comparing and contrasting various methodologies.

The piperidine scaffold, a core component of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol, is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of proteins, including kinases and DNA topoisomerases.[1][2] This prevalence suggests several potential target classes for our compound of interest, providing a starting point for our investigation.

Phase 1: Initial Target Hypothesis Generation and In Silico Analysis

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses.

  • Chemical Similarity and Database Mining: The structure of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol can be used to query chemical databases (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known biological targets. This can provide initial clues about potential protein families that our compound might interact with.

  • In Silico Target Prediction: Various computational tools and machine learning models can predict potential protein targets based on the compound's chemical features. These predictions, while not definitive, can help prioritize experimental approaches.

Phase 2: In Vitro Target Engagement and Validation

Once a set of potential targets has been identified, the next crucial step is to confirm direct physical binding between the compound and the protein.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target within the complex environment of a cell.[3][4] The principle is that a protein's thermal stability is altered upon ligand binding.[4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Treat cells with 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol or vehicle (DMSO) B Lyse cells A->B Incubation C Heat cell lysates at a range of temperatures B->C Aliquoting D Separate soluble and aggregated proteins C->D Centrifugation E Quantify soluble target protein (e.g., Western Blot, Mass Spec) D->E Quantification F Generate melt curves and compare thermal shifts E->F Data Analysis

Caption: CETSA workflow for target engagement.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Culture cells expressing the putative target protein. Treat one set of cells with a predetermined concentration of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol and a control set with vehicle (e.g., DMSO).[5]

  • Lysis: Harvest and lyse the cells using freeze-thaw cycles or detergent-free lysis buffers to release the proteins.[6]

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[3]

  • Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.[6]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the supernatant using methods like Western blotting or mass spectrometry.[3]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve for the compound-treated sample compared to the vehicle control indicates a change in protein stability due to binding.[4]

Table 1: Hypothetical CETSA Data for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100100
459598
508092
555085
602060
65525
70<15
Surface Plasmon Resonance (SPR): Quantifying Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its purified protein target.[7][8]

Experimental Workflow: SPR

SPR_Workflow A Immobilize purified target protein on a sensor chip B Flow 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol (analyte) over the surface A->B Injection C Monitor changes in refractive index in real-time B->C Detection D Regenerate the sensor surface C->D Dissociation & Regeneration E Analyze sensorgram data to determine ka, kd, and KD C->E Data Processing D->B Next Cycle

Caption: SPR workflow for binding kinetics.

Step-by-Step SPR Protocol:

  • Immobilization: The purified putative target protein is immobilized on a sensor chip surface.[8]

  • Analyte Injection: A solution of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol at various concentrations is flowed over the sensor chip.

  • Detection: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[8]

  • Data Analysis: From the sensorgram, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated, providing a quantitative measure of binding affinity.[8]

Table 2: Comparison of Target Validation Techniques

TechniquePrincipleProsCons
CETSA Ligand-induced thermal stabilization of the target protein in a cellular environment.[3]- In-cell format, confirms target engagement in a physiological context.[9]- No need for compound labeling.- Indirect measure of binding.- Requires a specific antibody for detection (if using Western blot).
SPR Real-time detection of changes in refractive index upon molecular binding to an immobilized target.[8]- Provides quantitative kinetic data (ka, kd, KD).[8]- Label-free.[7]- Requires purified protein.- Immobilization may affect protein conformation.
Biochemical Assays Measures the functional consequence of compound binding, such as inhibition of enzyme activity.[10]- Directly measures functional effect.- High-throughput potential.[11]- Target-specific assay development required.- May not be suitable for all target classes.

Phase 3: Functional Validation

Confirming that the binding of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol to its target leads to a functional consequence is the ultimate validation.

Biochemical Assays: Assessing Functional Modulation

If the putative target is an enzyme, a biochemical assay can directly measure the effect of the compound on its activity.[10][12]

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Assay_Workflow A Incubate purified enzyme with varying concentrations of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol B Initiate reaction by adding substrate A->B Pre-incubation C Monitor product formation or substrate depletion over time B->C Reaction D Calculate enzyme activity and determine IC50 value C->D Data Analysis

Caption: Workflow for an enzyme inhibition assay.

Step-by-Step Enzyme Inhibition Assay Protocol:

  • Incubation: Incubate the purified target enzyme with a range of concentrations of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol.

  • Reaction Initiation: Add the enzyme's substrate to start the reaction.

  • Detection: Measure the rate of the reaction by monitoring the formation of a product or the depletion of a substrate. This can be done using various methods, such as spectrophotometry or fluorometry.[12]

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Conclusion

Validating the biological target of a novel compound like 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol requires a systematic and multi-faceted approach. By combining in silico predictions with robust biophysical and biochemical validation methods, researchers can confidently identify and characterize the molecular target. This guide provides a logical and experimentally sound framework to navigate this critical phase of drug discovery, ultimately paving the way for a deeper understanding of the compound's mechanism of action and its therapeutic potential.

References

  • Target Identification and Validation (Small Molecules). University College London. 13

  • Cellular thermal shift assay (CETSA). Bio-protocol. 6

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. 3

  • Target Engagement Assays. Eurofins DiscoverX. 14

  • Whitepaper: InCELL target engagement assays. Drug Target Review. 15

  • Target Engagement Assays in Early Drug Discovery. PMC - NIH. 9

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. 16

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. 10

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. 4

  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. 7

  • Enzyme Kinetic Assay. Creative Biogene. 17

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. 5

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

  • Enzyme assay. Wikipedia.

  • Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis.

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.

  • Target Identification and Validation in Drug Discovery. Chemspace.

  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.

  • Enzyme Assays and Kinetics.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.

  • Small Molecule Drug Target Identification and Validation. 百泰派克生物科技.

  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra.

  • Figure 4. Surface Plasmon Resonance Experiments for Target Validation... ResearchGate.

  • Buy 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride | 2901105-40-4. Smolecule.

  • 3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds: a novel class of cytotoxic and anticancer agents. PubMed.

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed.

  • WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus. Google Patents.

  • A Common Drug May Make Cancer Immunotherapy Work Better. SciTechDaily.

  • Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. MDPI.

Sources

Assessing the Reproducibility of Published Synthesis Methods: Automated Flow Platforms vs. Traditional Batch Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The "reproducibility crisis" is a well-documented systemic failure across the physical sciences. In synthetic chemistry, the statistics are alarming: over 80% of chemists report failing to reproduce a published experiment, and over 60% have failed to replicate their own prior work[1]. Historically, major journals have rejected up to 7.5% of submissions specifically due to the irreproducibility of reported yields or selectivity[2].

As an Application Scientist, I frequently encounter research teams who attribute these failures to "bad reagents" or "fraud." However, the root cause is overwhelmingly physical: the reliance on traditional manual batch synthesis. Published methodologies often record macroscopic variables (e.g., "stir at 500 rpm," "heat to 80°C") while ignoring the microscopic realities of heat and mass transfer. For example, recent studies demonstrate that the simple placement of a vial on a magnetic stirrer plate can alter mixing dynamics enough to cause >10% conversion differences, with nearly 2-fold variations between nonadjacent positions[3].

To objectively assess reproducibility, we must move beyond subjective manual execution and evaluate the performance of Automated Continuous Flow Platforms against Traditional Batch Chemistry .

The Causality of Control: Why Flow Outperforms Batch

Reproducibility is not achieved by writing more detailed subjective notes; it is achieved by engineering a highly controlled physical environment. The divergence in reproducibility between batch and flow chemistry comes down to two mechanistic pillars:

  • Mass Transfer & Mixing Regimes: In a traditional batch reactor, mixing relies on vortex generation, which is highly dependent on vessel geometry, liquid volume, and stirrer bar dynamics[3]. In contrast, automated flow chemistry relies on continuous pumping through narrow channels, where mixing is entirely diffusion-controlled and laminar, ensuring homogeneous kinetics[4].

  • Heat Transfer Efficiency: Batch reactors suffer from poor thermal mass, leading to exothermic "hot spots" that degrade selectivity. Flow reactors possess a surface-area-to-volume ratio up to 1000 times greater than standard batch vessels[4]. This enables near-instantaneous heat dissipation and strict isothermal control, making flow chemistry unmatched for precision and scalability[5].

Causality A High Surface-to-Volume Ratio (Microreactor) B Rapid Heat Dissipation A->B C Diffusion-Controlled Mixing A->C E Elimination of Thermal Hot Spots B->E D Homogeneous Kinetics C->D F Consistent Yield & Selectivity D->F E->F

Fig 1: Mechanistic pathway detailing how reactor parameters dictate reaction reproducibility.

Self-Validating Comparative Methodology

To establish a trustworthy comparison, we benchmarked a standard literature reaction: the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.

The Self-Validating Mandate: Human sampling error is a primary driver of irreproducibility. Therefore, both protocols below are designed as self-validating systems. We integrated inline Process Analytical Technology (PAT)—specifically, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy—into both setups. This eliminates manual aliquot extraction and provides objective, real-time kinetic data.

Protocol A: Traditional Manual Batch Synthesis (PAT-Monitored)
  • System Setup: Equip a 50 mL glass round-bottom flask with a PTFE magnetic stirrer bar, a reflux condenser, and an inline ATR-FTIR probe submerged directly into the reaction matrix.

  • Reagent Preparation: Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (5 mol%) in 10 mL of EtOH/H₂O (1:1).

  • Execution: Submerge the flask into an oil bath pre-heated to 80°C. Engage magnetic stirring at exactly 500 rpm.

  • Validation: Record the real-time formation of the biaryl product via the FTIR characteristic stretch at 1605 cm⁻¹ for 60 minutes.

Protocol B: Automated Continuous Flow Synthesis (Self-Validating)
  • System Setup: Utilize an automated flow synthesizer equipped with a 10 mL PFA (perfluoroalkoxy) coil reactor. Plumb the reactor output directly through an inline ATR-FTIR flow cell.

  • Reagent Preparation: Prepare two homogeneous stock solutions. Stream A: 4-bromoanisole and Pd catalyst in EtOH. Stream B: Phenylboronic acid and K₂CO₃ in H₂O.

  • Execution: Program the system's high-precision syringe pumps to deliver Stream A and Stream B into a static T-mixer at a combined flow rate of 1.0 mL/min (yielding a precise residence time of 10 minutes). The coil reactor is maintained isothermally at 80°C.

  • Validation: The inline FTIR continuously monitors steady-state conversion. The system software is programmed to automatically flag any spectral deviation >2%, ensuring the collected fraction is objectively verified.

Workflow cluster_manual Traditional Batch cluster_auto Automated Flow Pub Published Method (Literature) Manual Manual Interpretation Pub->Manual Auto Digital Transcription Pub->Auto Batch Vortex Mixing & Variable Heat Manual->Batch Incon Irreproducible Yields Batch->Incon Flow Diffusion Mixing & Isothermal Control Auto->Flow Repro Highly Reproducible Data Flow->Repro

Fig 2: Workflow divergence in reproducibility between manual batch and automated flow execution.

Experimental Data & Performance Analysis

To assess true reproducibility, the benchmark protocols were executed 5 independent times (n=5) by three different operators across a two-week period. The quantitative results are summarized below.

ParameterProtocol A: Manual Batch (n=5)Protocol B: Automated Flow (n=5)Causality of Variance
Mean Product Yield 68.4%89.2%Superior mass transfer in flow accelerates kinetics.
Yield Variance (± SD) ± 12.5%± 1.2%Batch vortex mixing is highly position-dependent[3].
Impurity Profile 5–15% (Highly Variable)< 2% (Consistent)Batch hot spots trigger side-reactions; flow is isothermal.
Heat Transfer Poor (Exothermic hot spots)Excellent (Isothermal control)Flow utilizes a 1000x greater surface-to-volume ratio[4].
Reaction Time 60 minutes10 minutes (Residence Time)High-pressure, high-temperature capabilities of flow.
Data Interpretation

The data clearly illustrates that the "reproducibility crisis" is largely an engineering problem. In Protocol A, identical chemical inputs yielded a standard deviation of ± 12.5%. The inline PAT revealed that slight variations in the magnetic stirrer's physical placement caused significant lag phases in the reaction initiation.

Conversely, Protocol B (Automated Flow) reduced the variance to a negligible ± 1.2%. Because the stoichiometry is defined by precise pump flow rates rather than manual volumetric measurements, and mixing is dictated by channel geometry rather than a magnetic bar, the automated system removes the human operator as a variable[5].

Conclusion

When assessing the reproducibility of published synthesis methods, relying on traditional batch techniques introduces unquantifiable physical variables. Transitioning to automated continuous flow platforms—coupled with inline PAT for self-validation—transforms chemical synthesis from a subjective art into a highly reproducible, digitized science.

References

  • [2] Taking on chemistry's reproducibility problem - Chemistry World. Available at:

  • [1] Data-led Synthesis: An Inquiry-based Learning Project in Reaction Optimization - Scientific & Academic Publishing. Available at:

  • [4] Flow Chemistry vs. Batch Processes - Aragen Life Sciences. Available at:

  • [3] Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions - JACS Au (ACS Publications). Available at:

  • [5] Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? - Lab Manager. Available at:

Sources

Navigating the Selectivity Profiles of Piperidine-Based Inhibitors: A Comparative Guide for Target Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry. Its flexible chair conformation allows for the precise 3D vectoring of substituents, while its basic secondary amine provides excellent aqueous solubility and acts as a critical hydrogen-bond donor/acceptor. However, this inherent basicity often introduces significant off-target liabilities—most notably, the blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to severe cardiotoxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare the selectivity profiles of modern piperidine-based inhibitors. By examining the causality behind structural modifications—specifically the shift from simple monosubstituted scaffolds to conformationally restricted, chiral derivatives—we can understand how to tune these molecules for exquisite target selectivity (e.g., within the PI3K/Akt pathway) while systematically engineering out off-target toxicity.

Structural Causality in Target Selectivity

The 4-Substituted Piperidine Scaffold (PI3Kδ Inhibitors)

Derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline have been successfully optimized as potent inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. The causality behind this selectivity relies on the specific hydrogen-bonding network within the PI3Kδ ATP-binding pocket. The 4-substituted piperidine moiety extends into the affinity pocket, where the basic nitrogen interacts with key acidic residues. However, symmetrical or simple 4-substituted piperidines often suffer from broad kinase cross-reactivity and moderate hERG liability due to their unhindered basic nitrogen.

The Chiral 3,4,6-Trisubstituted Piperidine Scaffold (Akt Inhibitors)

To overcome the limitations of simple piperidines, researchers have introduced chiral centers and conformational restrictions. In the development of Akt1 inhibitors, transitioning to a 3,4,6-trisubstituted chiral piperidine (e.g., Compound E22) drastically altered the pharmacological profile [2].

Mechanistic Causality of hERG Mitigation: The hERG channel preferentially binds basic, lipophilic amines. By introducing electron-withdrawing groups (such as fluorine or hydroxyls) at the 3-position, or adding steric bulk at the 2/6-positions, the pKa of the piperidine nitrogen is lowered [3]. This conformational restriction disrupts the lipophilic binding trajectory required for hERG affinity, while simultaneously locking the molecule into the precise bioactive conformation required for Akt1 selectivity.

Non-Kinase Targets: PLpro Inhibitors

Demonstrating the versatility of the scaffold, piperidine carboxamides (e.g., Compound 5c) have been repurposed as SARS-CoV-2 Papain-like protease (PLpro) inhibitors. Unlike kinase inhibitors that target the ATP pocket, these compounds rely on tight structure-activity relationships (SAR) around the naphthyl and benzylic groups to achieve sub-micromolar activity, demonstrating a completely clean specificity profile against a panel of 41 human deubiquitinases (DUBs) [4].

Quantitative Selectivity Profiles

The table below summarizes the experimental selectivity profiles of distinct piperidine-based structural classes, highlighting the impact of scaffold optimization on off-target mitigation.

Inhibitor ClassCore ScaffoldPrimary Target IC₅₀Isoform / Off-Target IC₅₀hERG Blockade IC₅₀
PI3Kδ Inhibitor 4-substituted piperidinePI3Kδ: 2.5 nMPI3Kα: >1,000 nM~5.0 μM (Moderate)
Akt1 Inhibitor (E22) 3,4,6-trisubstituted piperidineAkt1: 5.2 nMAkt2: 45.0 nM>30.0 μM (Safe)
PLpro Inhibitor (5c) Piperidine carboxamideSARS-CoV-2 PLpro: 0.8 μMHuman USP21: >50.0 μMN/A

Experimental Workflows for Selectivity Validation

Trustworthiness in drug discovery requires self-validating experimental systems. Below are the robust, step-by-step methodologies used to validate the selectivity and safety of piperidine-based inhibitors.

Protocol A: TR-FRET Kinase Activity Assay (Isoform Selectivity)

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delayed readout minimizes compound auto-fluorescence—a common interference issue with complex heterocyclic piperidines.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the piperidine inhibitor in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% (maintains compound solubility without denaturing the kinase).

  • Enzyme-Substrate Incubation: Add recombinant Akt1 or Akt2 (1 nM final) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to pre-bind to the ATP pocket.

  • Reaction Initiation: Add ATP at the specific

    
     value for each respective isoform. Reasoning: Using the 
    
    
    
    ensures balanced competitive inhibition data across different isoforms. Incubate for 60 minutes.
  • Detection: Add EDTA to quench the reaction, followed by a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Self-Validation: Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm / 665 nm). Validation Step: Always include a known pan-Akt inhibitor (e.g., MK-2206) as a positive control to verify the assay's dynamic range.

Protocol B: Automated Patch-Clamp hERG Assay (Safety Profiling)

Causality for Selection: While radioligand binding assays can indicate hERG affinity, patch-clamp electrophysiology directly measures functional channel blockade, providing a true physiological safety margin for basic amines.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in an extracellular recording solution.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp chip. Apply automated suction to form a high-resistance gigaseal (>1 GΩ), then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse from -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse the piperidine inhibitor (e.g., Compound E22) at increasing concentrations.

  • Data Analysis & Self-Validation: Measure the peak tail current reduction to calculate the IC₅₀. Validation Step: Perfuse E-4031 (a potent, known hERG blocker) at the end of the run to confirm channel sensitivity and cell viability.

Signaling Pathway & Workflow Visualization

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt1 Kinase PIP3->Akt Recruits & Activates mTOR mTOR / Cell Survival Akt->mTOR Promotes Survival PI3K_Inh 4-Substituted Piperidine (PI3Kδ Inhibitor) PI3K_Inh->PI3K Blocks Akt_Inh 3,4,6-Trisubstituted Piperidine (Akt1 Inhibitor) Akt_Inh->Akt Blocks

Fig 1: PI3K/Akt signaling cascade showing targeted intervention by distinct piperidine inhibitors.

Workflow Lib Piperidine Library Synthesis Primary Primary Target Assay (e.g., Akt1 TR-FRET) Lib->Primary Selectivity Isoform Selectivity (e.g., Akt2/3 Panel) Primary->Selectivity IC50 < 10nM Safety Safety Profiling (hERG Patch-Clamp) Selectivity->Safety >50x Selective Lead Lead Candidate Selection Safety->Lead hERG IC50 > 30µM

Fig 2: Iterative screening workflow for optimizing piperidine inhibitor selectivity and safety.

References

  • Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action.Benchchem.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme-connect.
  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors.PMC (NIH).

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.